Product packaging for Cumene(Cat. No.:CAS No. 68411-37-0)

Cumene

Cat. No.: B3432306
CAS No.: 68411-37-0
M. Wt: 120.19 g/mol
InChI Key: RWGFKTVRMDUZSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cumene, systematically known as isopropylbenzene, is an organic compound with the formula C₉H₁₂. It is a colorless, flammable liquid with a sharp, gasoline-like odor . It is a constituent of crude oil and refined fuels and is produced industrially via the Friedel-Crafts alkylation of benzene with propylene, employing catalysts such as zeolites, solid phosphoric acid (SPA), or aluminum chloride . Its primary research and industrial value is as a key intermediate in the this compound process (Hock process), which is the dominant method for the co-production of phenol and acetone . In this process, this compound is oxidized in air to form this compound hydroperoxide, which subsequently undergoes acid-catalyzed cleavage. The global market for this compound is driven by the demand for its derivatives, phenol and acetone, which are essential in the plastics, automotive, and construction industries . Beyond phenol/acetone synthesis, this compound is applied as a solvent in chromatography , a component in thread-locking fluids , and a precursor to herbicides like isoproturon . It serves as a valuable reagent in studying oxidation mechanisms, polymer chemistry, and as a model compound in process optimization and catalyst development research . Properties & Handling: • Boiling Point: 152 °C • Melting Point: -96 °C • Flash Point: 31-43 °C (closed cup) • Vapor Pressure: 4.5 mmHg at 25°C this compound is flammable and forms explosive vapor/air mixtures above 31°C . It can form peroxides upon exposure to air, which poses a safety hazard . The National Toxicology Program classifies this compound as "reasonably anticipated to be a human carcinogen" based on evidence from animal studies . Always consult the Safety Data Sheet (SDS) before use. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12<br>C9H12<br>C6H5CH(CH3)2 B3432306 Cumene CAS No. 68411-37-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cumene
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InChI

InChI=1S/C9H12/c1-8(2)9-6-4-3-5-7-9/h3-8H,1-2H3
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InChI Key

RWGFKTVRMDUZSP-UHFFFAOYSA-N
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Canonical SMILES

CC(C)C1=CC=CC=C1
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Molecular Formula

C9H12, Array
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DSSTOX Substance ID

DTXSID1021827
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Molecular Weight

120.19 g/mol
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Physical Description

Cumene appears as a clear colorless liquid with an aromatic odor. Less dense than water and insoluble in water. Vapors heavier than air. May be moderately toxic by inhalation, ingestion and skin absorption., Liquid, Colorless liquid with a sharp, penetrating, aromatic odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a sharp, penetrating, aromatic odor.
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Boiling Point

306.3 °F at 760 mmHg (USCG, 1999), 152.4 °C, 152.00 to 153.00 °C. @ 760.00 mm Hg, 152 °C, 306 °F
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Flash Point

96 °F (USCG, 1999), 39 °C, 102 °F (39 °C) (Closed cup), 31 °C c.c., 96 °F
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Solubility

Insoluble (NIOSH, 2023), In water, 61.3 mg/L at 25 °C, In water, 50 mg/L at 20 °C, Miscible with ethanol, ethyl ether, acetone, benzene, petroleum ether, carbon tetrachloride, Soluble in many organic solvents, 0.0613 mg/mL at 25 °C, Solubility in water, g/l at 20 °C: 0.2 (very poor), Insoluble
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Density

0.866 at 59 °F (USCG, 1999) - Less dense than water; will float, Specific gravity: 0.862 at 20 °C/4 °C, % in saturated air at 38.3 °C and 760 mm Hg: 1.32; density of saturated vapor-air mixture at 38 °C and 760 mm Hg (Air = 1): 1.03, Relative density (water = 1): 0.90, 0.86
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Vapor Density

4.1 (Air = 1), Relative vapor density (air = 1): 4.2
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Vapor Pressure

25.85 mmHg (USCG, 1999), 4.5 [mmHg], 4.5 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 427, 8 mmHg
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Impurities

Sulfur compounds 2 ppm, Max; Olefinic materials 200-700 ppm
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Color/Form

Colorless liquid

CAS No.

98-82-8
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Melting Point

-140.9 °F (USCG, 1999), -96.0 °C, -96.9 °C, -96 °C, -141 °F
Record name CUMENE
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Advanced Synthetic Methodologies for Cumene Production

Catalytic Alkylation of Benzene (B151609) with Propylene (B89431): Mechanistic and Engineering Insights

The production of cumene (B47948) involves the Friedel-Crafts alkylation of benzene with propylene, catalyzed by an acid catalyst. The basic reaction mechanism involves the protonation of propylene to form an isopropyl carbocation, which then acts as an electrophile, attacking the benzene ring in an electrophilic substitution reaction. tarjomeplus.comupm.es

C₆H₆ + C₃H₆ → C₆H₅CH(CH₃)₂

(Benzene) + (Propylene) → (this compound)

However, side reactions can occur, primarily the further alkylation of this compound with propylene to form diisopropylbenzene (DIPB) isomers (meta-, para-, and ortho-diisopropylbenzene) and higher polyisopropylbenzenes. tarjomeplus.comaiche.orgwikipedia.org The formation of n-propylbenzene (NPB) is also an undesirable side product, as its boiling point is close to that of this compound, making separation difficult. google.com

Engineering insights focus on optimizing reaction conditions, reactor design, and catalyst selection to maximize this compound yield and selectivity while minimizing side product formation and energy consumption. Modern processes often employ liquid-phase fixed-bed reactors operating under specific temperature and pressure ranges to favor this compound formation and manage the exothermic nature of the reaction. upm.esosti.govbadgerlicensing.com Maintaining a relatively high benzene/propylene molar feed ratio is often employed to suppress the formation of polyalkylated products. tarjomeplus.comupm.es

Zeolite-Based Catalytic Systems: Design and Performance

Zeolite catalysts have become the state-of-the-art in commercial this compound production, largely replacing older catalysts like solid phosphoric acid (SPA) and aluminum chloride (AlCl₃) due to their higher activity, selectivity, regenerability, and reduced environmental impact. tarjomeplus.comupm.esosti.govexxonmobilchemical.comresearchgate.net

Various types of zeolites have been investigated and utilized, including beta zeolite, Y-type zeolite, mordenite, and MCM-22. google.comosti.govexxonmobilchemical.comresearchgate.netscielo.brgoogle.com Beta zeolite, in particular, has demonstrated outstanding performance due to its pore structure and acidity, leading to high this compound selectivity and activity, even at relatively low temperatures, which helps minimize undesirable oligomerization reactions. tarjomeplus.comosti.govresearchgate.net

The design of zeolite catalysts for this compound synthesis involves tailoring their properties such as silica-to-alumina ratio (Si/Al ratio), acidity (concentration and strength of acid sites), pore size, and crystal structure. osti.govscielo.brgoogle.comresearchgate.netmdpi.comgoogle.com The Si/Al ratio significantly influences the acidity of the zeolite, with lower ratios generally indicating higher acidity. osti.govresearchgate.net Studies have shown that optimizing the Si/Al ratio can enhance this compound selectivity. osti.govgoogle.com For instance, beta zeolites with specific Si/Al ratios have shown very high yields. osti.gov

Data on the performance of different zeolite catalysts can illustrate their varying selectivities:

Zeolite TypeThis compound/Benzene Selectivity (%)This compound/Propylene Selectivity (%)(this compound+DIPB)/Propylene Selectivity (%)
Beta Zeolite95.0690.4999.87
Mordenite90.1180.9298.61
MCM-2293.0686.2898.74
USY83.2070.4098.30
ZSM-1296.4490.8197.32
ZSM-589.4679.7684.92

Note: Data is illustrative and performance can vary based on specific catalyst preparation and reaction conditions. researchgate.net

Zeolites with secondary porosity have also been explored to improve accessibility to active sites, leading to enhanced catalytic performance in terms of conversion and selectivity. mdpi.com

Heterogeneous Acid Catalysis: Comparative Studies

Beyond zeolites, other heterogeneous acid catalysts have been studied for this compound synthesis. Historically, solid phosphoric acid (SPA) supported on a binder like kieselguhr or diatomaceous earth was widely used. tarjomeplus.comupm.es SPA catalysts offer nearly complete propylene conversion in a single pass, achieving high this compound purity. tarjomeplus.com However, SPA catalysts have limitations, including limited this compound yield (around 95%) due to side reactions, the requirement of a high benzene/propylene ratio, and being non-regenerable, leading to disposal issues. tarjomeplus.comupm.es

Green Chemistry Approaches in this compound Alkylation

Green chemistry principles are increasingly applied to this compound production to minimize environmental impact. This includes the shift from corrosive and hazardous homogeneous catalysts like AlCl₃ and HF to solid, non-corrosive heterogeneous catalysts like zeolites. tarjomeplus.comupm.esosti.gov Zeolite catalysts are regenerable, reducing solid waste compared to non-regenerable SPA catalysts. tarjomeplus.comosti.gov

Other green chemistry aspects include optimizing reaction conditions to improve energy efficiency and reduce the formation of unwanted by-products. Processes operating in the liquid phase at lower temperatures and pressures, as enabled by highly active zeolite catalysts, contribute to energy savings. upm.esbadgerlicensing.comexxonmobilchemical.com Efficient separation and recycling of unreacted feedstocks and valuable by-products like DIPB also align with green chemistry principles by maximizing resource utilization and minimizing waste. aiche.orgbadgerlicensing.com The development of organotemplate-free zeolite synthesis methods is another step towards greener catalyst production. google.com

Transalkylation Processes for Diisopropylbenzene Valorization

The transalkylation reaction is represented as:

C₆H₄(CH(CH₃)₂)₂ + C₆H₆ → 2 C₆H₅CH(CH₃)₂

(Diisopropylbenzene) + (Benzene) → 2 (this compound)

Catalytic Strategies for Diisopropylbenzene to this compound Conversion

Similar to the alkylation reaction, heterogeneous acid catalysts, particularly zeolites, are effective for the transalkylation of DIPB with benzene. scielo.brresearchgate.netnitrkl.ac.inwikipedia.orgfishersci.ca Large pore zeolites like beta zeolite, mordenite, and Y-type zeolites have shown good activity for this reaction. scielo.brresearchgate.netnitrkl.ac.in

Catalytic strategies focus on selecting catalysts with appropriate acidity and pore structure to facilitate the transalkylation reaction while minimizing undesired side reactions like isomerization of DIPB or cracking. scielo.brresearchgate.net Beta zeolite is reported to be an extremely effective catalyst for the transalkylation of DIPB to produce this compound. tarjomeplus.com Modified beta zeolites and other zeolites like MCM-22 and SAPO-5 have also been investigated for their performance in transalkylation, with studies focusing on the impact of Si/Al ratio and catalyst modifications on activity and selectivity. scielo.brresearchgate.net

The transalkylation reaction can be carried out in liquid or vapor phase reactors, with liquid phase operation often preferred in integrated processes. nitrkl.ac.in

Kinetic and Thermodynamic Aspects of Transalkylation Reactions

The transalkylation of DIPB with benzene to form this compound is an equilibrium-limited reaction. researchgate.netwikipedia.orgintratec.us Thermodynamic considerations dictate the maximum achievable conversion and product distribution at a given temperature and pressure. Lower temperatures generally favor the formation of this compound.

Kinetic studies aim to understand the reaction rates and mechanisms over different catalysts and under various operating conditions. Factors influencing the reaction kinetics include temperature, pressure, reactant concentrations (benzene/DIPB molar ratio), and catalyst properties (acidity, pore structure, and particle size). researchgate.netnitrkl.ac.in

Research findings on the kinetics of DIPB transalkylation over specific catalysts, such as modified beta zeolite or SAPO-5, have led to the development of kinetic rate equations and estimation of kinetic parameters like activation energy. researchgate.net For example, studies have reported activation energy values for transalkylation reactions over specific zeolite catalysts. researchgate.net Higher benzene/DIPB mole ratios and higher space velocities have been found to improve this compound selectivity in some cases. researchgate.netnitrkl.ac.in

Process Intensification and Novel Reactor Configurations in this compound Synthesis

Process intensification in this compound synthesis aims to enhance efficiency, reduce energy consumption, minimize environmental impact, and integrate operations. researchgate.net This often involves combining reaction and separation steps within a single unit or utilizing advanced reactor designs.

Reactive Distillation Architectures for Enhanced this compound Synthesis

Reactive distillation (RD) is a key process intensification technology that integrates chemical reaction and distillation in a single vessel. This can be particularly advantageous for equilibrium-limited reactions or those where product removal drives the reaction forward. For this compound synthesis, which involves an exothermic alkylation reaction, RD can potentially offer benefits by continuously removing this compound and managing the heat of reaction. Studies have explored the application of reactive distillation for the alkylation of benzene with olefins, including in pilot plant scale for this compound synthesis. scientific.net Suspension Catalytic Distillation (SCD), a development from traditional catalytic distillation, involves suspending solid catalysts within the liquid phase on column trays, allowing them to flow with the liquid. scientific.net This approach has shown promising characteristics for this compound synthesis compared to conventional processes involving a separate reactor followed by a distillation train. scientific.net Numerical simulations based on experimental data and kinetic parameters for this compound synthesis using supported heteropolyacid catalysts in SCD have shown good agreement with pilot plant data, indicating the potential for this intensified approach. scientific.net

Catalytic Membrane Reactor Design and Operation

Catalytic membrane reactors (CMRs) combine catalytic reaction with membrane separation within a single unit. In this compound synthesis, CMRs can facilitate the selective removal of products or byproducts, thereby shifting the reaction equilibrium towards greater this compound formation and reducing unwanted side reactions, such as the formation of polyalkylated benzenes like diisopropylbenzene (DIPB). google.comgoogle.comresearchgate.net The membrane can selectively permeate this compound or, in some configurations, remove water formed as a byproduct if isopropanol (B130326) is used as the alkylating agent instead of propylene. google.comgoogle.com Studies have demonstrated the selective isopropylation of benzene to this compound using CMRs, showing the possibility of almost complete elimination of polyalkylated benzene and higher aromatics that are often present in significant amounts when using conventional plug flow reactors (PFRs). researchgate.net Compared to conventional PFRs, CMRs have shown increased this compound selectivity, reaching up to 97.25% in some studies. researchgate.net The use of polymeric membranes in CMRs for reacting isopropyl alcohol with benzene at temperatures ranging from 190-400°C and pressures from 1 to 10 bar has been investigated, with the membrane facilitating the forward reaction and reducing byproduct formation. google.comgoogle.com

Advanced Reactor Design and Simulation (CSTR, PFR, Fixed-Bed Systems)

The alkylation of benzene with propylene to produce this compound is typically carried out in reactor systems such as fixed-bed reactors, continuous stirred-tank reactors (CSTRs), or plug flow reactors (PFRs). nih.govresearchgate.net Modern this compound production processes often utilize adiabatic fixed-bed reactors packed with zeolite catalysts. researchgate.net

Simulation plays a crucial role in the design, optimization, and analysis of these reactor systems. Process simulation software like Aspen HYSYS and Aspen Plus are widely used to model this compound production plants, allowing for the evaluation of different operating conditions and reactor configurations. bcrec.idresearchgate.netresearchgate.netetasr.com Simulations have been used to compare the energy efficiency of different process designs, for example, by analyzing total energy required for basic versus modified processes. bcrec.id

Optimization studies using simulation have focused on identifying optimal operating conditions for alkylation reactors, such as benzene/propylene molar ratio, temperature, and pressure, to maximize this compound yield and selectivity. researchgate.netsci-hub.se For instance, simulation studies using Aspen HYSYS have indicated that a benzene/propylene molar ratio of 7, a reactant temperature of 170 °C, and a pressure of 3 MPa can lead to high this compound selectivity (0.9446) and propylene conversion (99.99%) in a fixed-bed reactor. researchgate.net

CSTRs can also be employed, particularly in the oxidation step of the this compound process to produce this compound hydroperoxide. bcrec.id Simulation models for CSTRs in this context have been developed to study the effects of operational parameters on conversion and yield. bcrec.id

Optimization and Economic Analysis of this compound Production Processes

Yield, Selectivity, and Conversion Optimization Studies

Optimization studies in this compound production primarily aim to maximize the yield and selectivity of this compound while achieving high conversion of reactants. wikipedia.orgbcrec.idscientific.netgoogle.comwikipedia.org The main reaction is the alkylation of benzene with propylene to form this compound, but side reactions can lead to the formation of polyisopropylbenzenes (PIPB), particularly diisopropylbenzene (DIPB). bcrec.idresearchgate.netosti.govbadgerlicensing.com

Catalyst selection plays a significant role in achieving high selectivity. Zeolite catalysts, such as beta zeolite and MCM-22, are favored in modern processes due to their shape selectivity, which minimizes the formation of unwanted byproducts. osti.govnih.govslideshare.net The Si:Al ratio and acidity of zeolite catalysts can significantly affect activity and selectivity. osti.govscielo.br

Operating conditions, including temperature, pressure, and reactant molar ratios, are also crucial for optimization. Lower reactor temperatures generally favor this compound selectivity by suppressing the formation of polyalkylated products, although this can impact conversion for a given reactor size. researchgate.netnih.govsci-hub.se Higher benzene to propylene ratios in the feed can also help minimize DIPB formation. researchgate.netsci-hub.se

Advanced optimization techniques, such as Response Surface Methodology (RSM) and Genetic Algorithms (GA), have been applied to determine optimal process parameters for maximizing this compound production yield. researchgate.netsci-hub.se These methods can help identify the interplay between different variables and their impact on process performance.

Energy Integration and Process Efficiency Enhancements

Energy efficiency is a major focus in optimizing this compound production due to the exothermic nature of the alkylation reaction and the energy requirements of separation processes like distillation. wikipedia.orgbcrec.idresearchgate.netresearchgate.netgoogle.comintratec.us Process intensification strategies, such as reactive distillation, can contribute to energy savings by combining reaction and separation, reducing the need for separate distillation columns. researchgate.netresearchgate.net

Heat integration is another key approach to enhance energy efficiency. The high-temperature output from the reactor can be utilized as a heat transfer fluid in heat exchangers to preheat the incoming feed streams, reducing the need for external heating. bcrec.idbcrec.id Simulation studies have demonstrated that such modifications can lead to a reduction in the total energy required for the process, thereby increasing energy efficiency. bcrec.id For example, one simulation showed a reduction of over 770,000 kJ/h in total energy required for a modified process compared to a basic process. bcrec.id

Exergy analysis is increasingly used to evaluate and improve the energy efficiency of chemical processes, including this compound production. researchgate.netetasr.com This approach considers the quality of energy and identifies areas where exergy is destroyed (irreversibility), highlighting potential for improvement. Studies using exergy analysis on this compound plants have divided the process into sections (e.g., preheating, reaction, separation) to calculate exergy efficiency and identify areas with high irreversibility, such as the separation section. researchgate.net

Optimizing operating conditions, such as maintaining low benzene to PIPB ratios, can also contribute to lower utility and power consumption. badgerlicensing.comten.com Efficient distillation train design is essential for minimizing energy usage in the separation of this compound from unreacted benzene and byproducts. badgerlicensing.comgoogle.com

By-product Formation and Mitigation Strategies

The main by-products formed during the alkylation reaction are polyisopropylbenzenes (PIPB), notably diisopropylbenzene (DIPB) and triisopropylbenzene (B8360398) (TIPB). google.comupm.es The formation of DIPB occurs when a second propylene molecule reacts with this compound. researchgate.net This further alkylation is favored by the presence of the isopropyl group on the benzene ring, which weakly activates the ring towards electrophilic substitution. tarjomeplus.com

Another significant by-product is n-propylbenzene (nPB). tarjomeplus.comgoogle.com The formation of nPB can occur through the alkylation of benzene with cyclopropane (B1198618) or n-propanol, which may be present as impurities in the propylene feed. tarjomeplus.com Additionally, nPB can be formed by the anti-Markovnikov alkylation of benzene with propylene, although essentially all alkylation catalysts produce some nPB via this route. tarjomeplus.com Impurities in the benzene feed, such as toluene, can also lead to the formation of cymene through alkylation with propylene. tarjomeplus.com Ethylbenzene (EB) is primarily formed from ethylene (B1197577) impurities in the propylene feed or from ethanol. tarjomeplus.com

The formation of these by-products represents a reduction in the efficient utilization of the benzene and propylene reactants. google.com

Mitigation Strategies

Several strategies are employed to minimize by-product formation and maximize this compound yield:

Catalyst Selection and Optimization: The choice and properties of the catalyst play a crucial role in minimizing by-product formation. Zeolite catalysts, such as beta zeolite and MCM-22, are widely used in modern this compound production processes due to their activity and selectivity. tarjomeplus.comnih.gov Beta zeolite catalysts, with optimized acid site densities and large pores, exhibit reduced undesirable polymerization and by-product side reactions, including the formation of butylbenzene (B1677000) from olefin oligomerization. tarjomeplus.comslideshare.net The Si/Al ratio of zeolite catalysts can be optimized to influence activity and selectivity, with studies showing that increasing the Si/Al ratio can decrease activity and selectivity towards isopropylbenzene-type compounds while increasing the tendency for oligomerization and coking. tarjomeplus.com

Operating Conditions: Reaction conditions, such as temperature and the benzene/propylene molar ratio, significantly impact by-product formation. Lower reactor temperatures generally improve the selectivity towards this compound by reducing the rate of side reactions, such as the formation of DIPB and TIPB, which have higher activation energies than the this compound formation reaction. nih.govacs.org However, lower temperatures can also decrease the conversion rate of propylene. acs.org Maintaining a high benzene/propylene molar feed ratio in the alkylation zone helps to limit the concentration of the highly reactive propylene, thereby reducing the extent of further alkylation of this compound to DIPB and TIPB. google.comtarjomeplus.comacs.org Studies have shown that increasing the benzene/propylene ratio up to a certain point can lead to higher conversion of propylene to this compound, while exceeding this ratio can result in decreased conversion due to increased DIPB formation blocking catalyst pores. researchgate.net

Feedstock Purity: Impurities in the benzene and propylene feeds are direct precursors to certain by-products like nPB, EB, and cymene. tarjomeplus.com Minimizing these impurities through feed pretreatment is important for achieving high this compound purity. tarjomeplus.comslideshare.net Modern zeolite catalysts, particularly beta zeolite, are noted for their tolerance to certain feedstock impurities like water, p-dioxane, sulfur, and nitrogen compounds, which can reduce the need for extensive guard beds compared to older catalyst systems. tarjomeplus.comslideshare.net

Process Design: Process design strategies, such as managing the recycle of the alkylation effluent and utilizing indirect heat exchange, can also contribute to minimizing by-product formation. google.com Reducing the portion of the alkylation effluent recycled to the alkylation zone can prevent the re-introduction of this compound into an environment that favors its further alkylation. google.com

Detailed Research Findings and Data

Research into optimizing this compound production focuses on catalyst development and process parameter optimization to enhance selectivity and minimize by-products.

Studies on modified beta zeolite catalysts for transalkylation of DIPB with benzene have shown promising results. One study investigated cerium-modified beta zeolite and found that the activity and selectivity of the catalyst increased with increasing cerium loading. scielo.brscielo.br A maximum this compound selectivity of 83.82% was achieved at 537 K, a benzene/1,4-DIPB molar ratio of 5:1, and atmospheric pressure. scielo.brscielo.br

Catalyst Type Reaction Conditions This compound Selectivity (%) Reference
Solid Phosphoric Acid (SPA) Alkylation 180-240°C ~95 upm.es
Zeolite (General) Alkylation Liquid phase 70-90 tarjomeplus.com
Beta Zeolite (Cerium Modified) Transalkylation 573 K, Benzene/1,4-DIPB 5:1, 1 atm 83.82 scielo.brscielo.br
Beta Zeolite (QZ-2000/QZ-2001) Alkylation Lower temperatures than SPA/MCM-22 Up to 99.97 (overall) tarjomeplus.com
AlCl₃ + HCl Alkylation < 135°C, < 0.4 MPa Up to 99 (overall) upm.es

Research on the effect of the benzene/propylene molar ratio on this compound selectivity over zeolite catalysts indicates an optimal range. For a Badger technology-modeled process using a zeolite catalyst, increasing the benzene/propylene molar ratio from 4 to 7 resulted in high propylene conversion and this compound selectivity. researchgate.net However, increasing the ratio beyond 7 to 12 led to a decrease in propylene conversion to this compound and increased DIPB formation. researchgate.net At a benzene/propylene molar ratio of 7, a this compound selectivity of 0.9446 and a propylene conversion to this compound of 99.99% were reported at 170°C and 3 MPa. researchgate.net

Benzene/Propylene Molar Ratio Propylene Conversion to this compound (%) This compound Selectivity Reference
4 99.99 - researchgate.net
7 99.99 0.9446 researchgate.net
12 96.33 - researchgate.net

The formation rate of n-propylbenzene over zeolite-based catalysts is known to increase exponentially with increasing temperature. google.com To maintain nPB levels below commercial specifications (typically below 200 ppm), reaction temperatures must be kept relatively low, around 400°F (approximately 204°C) or less. google.com

Modern processes utilizing highly selective beta zeolite catalysts can achieve very high this compound product purities, up to 99.97 wt%, with n-propylbenzene being the only significant by-product beyond those originating from feed impurities. tarjomeplus.comslideshare.net

Mechanistic and Kinetic Investigations of Cumene Transformations

Liquid-Phase Aerobic Oxidation of Cumene (B47948) to this compound Hydroperoxide

The liquid-phase aerobic oxidation of this compound is a critical step in the this compound process, converting this compound into this compound hydroperoxide (CHP). This transformation proceeds via a free-radical autoxidation mechanism. The reaction is typically carried out at elevated temperatures and pressures, with careful control to maximize the yield of the desired hydroperoxide while minimizing the formation of byproducts.

The oxidation of this compound to this compound hydroperoxide is a classic example of a free-radical chain reaction. th-koeln.de This process is autocatalyzed by the this compound hydroperoxide product itself and can be broken down into three primary stages: initiation, propagation, and termination. th-koeln.deumich.edu

Initiation: The reaction begins with the formation of initial free radicals. This can be induced by the thermal decomposition of an initiator or, more commonly in industrial settings, by the decomposition of existing this compound hydroperoxide, which generates cumyl and hydroxyl radicals.

Propagation: This stage involves a series of repeating steps that generate the product and regenerate the radical species. A cumyl radical (formed during initiation) reacts with an oxygen molecule to form a this compound peroxide radical. This radical then abstracts a hydrogen atom from another this compound molecule, forming this compound hydroperoxide (CHP) and a new cumyl radical, which continues the chain.

Termination: The chain reaction is concluded when free radicals combine to form stable, non-radical products. This can occur through various pathways, such as the combination of two this compound peroxide radicals.

While the oxidation of this compound can proceed without a catalyst, various catalytic systems have been investigated to improve the reaction rate and, more importantly, the selectivity towards this compound hydroperoxide. umich.edu The choice of catalyst is crucial for balancing the rate of this compound oxidation with the selectivity to CHP. umich.edu

Transition metal compounds, particularly those of copper (Cu), have been shown to be effective catalysts. umich.eduwikipedia.org Copper(II) compounds are noted for their ability to enhance the reaction activity and maintain high CHP selectivity. umich.edu For instance, CuO nanoparticles have demonstrated higher conversion and yield compared to conventional CuO catalysts under mild conditions. googleapis.com Polymer-supported copper acetate (B1210297) has also been used, showing higher CHP formation rates at 80°C than the standard industrial process initiated by CHP itself. umich.edu

Other catalytic materials explored include:

Metalloporphyrins: These catalysts have achieved high selectivity (up to 98.3%) and conversion (28.1%) under mild, solvent-free conditions. google.com

Metal Nanoparticles: Silver nanoparticles supported on hydrotalcite have shown 80% selectivity in converting this compound to CHP at 80°C. mdpi.com

Metal-Organic Frameworks (MOFs): Co-Ni and Mn-Ni bimetallic trimesate MOFs have been identified as excellent and reusable catalysts that can achieve CHP selectivity above 90%. googleapis.com

The effectiveness of metal ions in catalyzing this reaction has been observed to follow the order: Mn(II) > Cu(II) > Cobalt(II) > Nickel(II) > Iron(II). However, the selectivity of Mn(II) is lower than that of Cu(II). umich.edu

Catalyst SystemKey Research FindingSelectivity to CHP (%)Conversion (%)Temperature (°C)Reference
T(4-COOH)PPCu (Metalloporphyrin)High selectivity and conversion under mild, solvent-free conditions.98.328.180 google.com
AgNP@HT (Silver Nanoparticles)Effective conversion with high selectivity.80N/A80 mdpi.com
CuO NanoparticleHigher activity compared to conventional CuO; catalyst is recyclable.93.244.285 googleapis.com
Co-Ni / Mn-Ni MOFsExcellent and reusable catalysts; selectivity optimized by isolating active sites.>90N/AN/A googleapis.com
Supported Copper AcetateHigher formation rate than CHP-initiated industrial process.N/AN/A80 umich.edu

Computational methods, such as Density Functional Theory (DFT) and Variational Transition State Theory (VTST), have provided significant insights into the mechanism of this compound autoxidation. nih.govresearchgate.net These studies allow for the detailed examination of reaction intermediates and transition states that are difficult to observe experimentally.

Geometry optimizations of reactants, transition states, intermediates, and products have been carried out using programs like Gaussian 16. nih.gov Such calculations help in understanding the energy landscape of the reaction pathways. VTST/DFT calculations have been employed to analyze both the forward and reverse reactions, offering a deeper understanding of how factors like oxygen concentration affect the autoxidation process at different temperatures. researchgate.net These computational models support experimental findings, for example, by confirming that oxygen concentration becomes a limiting factor for the reaction rate above 100°C. nih.govresearchgate.net

Acid-Catalyzed Cleavage and Decomposition Pathways of this compound Hydroperoxide

The second major stage in the this compound process is the acid-catalyzed decomposition of this compound hydroperoxide. This reaction, often referred to as the Hock rearrangement, is highly exothermic and yields the primary products, phenol (B47542) and acetone (B3395972). th-koeln.deumich.edumdpi.com

The decomposition of this compound hydroperoxide is catalyzed by strong acids, with sulfuric acid being the most common industrial catalyst. umich.edumdpi.com The mechanism is an ionic process that proceeds through several key steps:

Protonation: The reaction is initiated by the protonation of the terminal oxygen atom of the hydroperoxide group by the acid catalyst. wikipedia.orgmdpi.com

Rearrangement and Water Elimination: The protonated intermediate is unstable. A rearrangement occurs where the phenyl group migrates from the carbon atom to the adjacent, electron-deficient oxygen atom. This is accompanied by the elimination of a water molecule, resulting in the formation of a resonance-stabilized tertiary carbocation. wikipedia.org This concerted step is a defining feature of the Hock rearrangement. mdpi.com

Nucleophilic Attack by Water: The carbocation is then attacked by a water molecule, forming a hemiacetal-like intermediate. wikipedia.org

Proton Transfer and Decomposition: A proton is transferred from the newly added hydroxyl group to the ether oxygen. The resulting intermediate is unstable and rapidly decomposes into phenol and acetone. wikipedia.org

This acid-catalyzed pathway is highly efficient, leading to phenol and acetone yields often exceeding 90%. umich.edu Alternative catalysts, such as solid acids like zeolites, ion-exchange resins, and acidified bentonite (B74815) clay, have also been investigated to replace corrosive sulfuric acid. wikipedia.orgmdpi.com

While the primary products of CHP cleavage are phenol and acetone, the reaction conditions significantly influence the product distribution and the formation of byproducts.

Acid Concentration: The concentration of the acid catalyst is a critical factor. Higher acid concentrations increase the reaction rate and allow for milder temperature conditions (around 60-70°C), which helps to suppress side reactions. th-koeln.demdpi.com However, very high acid levels can also increase the self-heating rate of the highly exothermic reaction. mdpi.com The reaction is generally first-order with respect to CHP concentration. researchgate.net

Temperature: Temperature control is crucial. The reaction is highly exothermic, and runaway reactions are a significant safety concern. google.com Industrial processes often employ complex reactor systems with efficient heat exchangers to manage the thermal profile. th-koeln.de

Byproduct Formation: The feed stream from the oxidation step typically contains impurities like Dimethylbenzyl alcohol (DMBA), also known as dimethylphenylcarbinol (DMPC), and acetophenone. googleapis.comgoogle.comulisboa.pt

Under the acidic conditions of the cleavage reactor, DMBA can dehydrate to form alpha-methylstyrene (B127712) (AMS) . google.comulisboa.pt

DMBA can also react with phenol to form cumylphenols . ulisboa.pt

Another significant byproduct is dicumyl peroxide (DCP) , which can be formed from the reaction of DMBA and CHP. googleapis.com DCP can be subsequently decomposed at higher temperatures (120-150°C) to yield more phenol, acetone, and AMS. googleapis.comgoogle.com

ByproductFormation PathwayInfluence/SignificanceReference
Alpha-methylstyrene (AMS)Dehydration of Dimethylbenzyl alcohol (DMBA) in the acidic reactor.Can be recovered as a valuable byproduct or hydrogenated back to this compound. google.comulisboa.pt
AcetophenoneFormed during the initial this compound oxidation step.Generally considered a byproduct that is not recovered. google.comulisboa.pt
Dicumyl peroxide (DCP)Reaction between DMBA and CHP.Can be decomposed in a second stage to increase yield of AMS, phenol, and acetone. googleapis.comgoogle.com
CumylphenolsReaction of DMBA with phenol.Reduces the overall phenol yield and has little commercial value. ulisboa.ptgoogle.com

Reaction Kinetics and Modeling for this compound-Related Processes

Rate Law Derivation and Kinetic Parameter Estimation

The development of accurate rate laws and the estimation of their associated kinetic parameters are fundamental to designing and optimizing reactors for this compound-related processes. This applies to both the synthesis of this compound and the subsequent decomposition of this compound hydroperoxide (CHP).

For the synthesis of this compound via transalkylation of diisopropylbenzene (DIPB) with benzene (B151609), kinetic studies have been performed to determine activation energies. For the transalkylation reaction over a modified beta zeolite catalyst, the activation energy was found to be 116.53 kJ/mol. scielo.brscielo.br

In the case of CHP decomposition, extensive research has been conducted to elucidate its kinetics. The thermal decomposition in this compound has been shown to follow a specific reaction order. Studies utilizing both isothermal and non-isothermal methods have determined the reaction order to be a constant value of 0.5, irrespective of temperature or initial CHP concentration (from 20 wt% to 80 wt%). semanticscholar.orgresearchgate.net This consistent half-order kinetic suggests a decomposition mechanism that remains the same across a range of concentrations. semanticscholar.orgresearchgate.net

The Arrhenius parameters, which describe the temperature dependence of the reaction rate, have been estimated for this 0.5-order reaction. The activation energy (Ea) was measured to be approximately 122.0 ± 3.0 kJ/mol, with the natural logarithm of the pre-exponential factor (ln A) being 30.0 ± 1.2 (in units of min⁻¹ M¹/²). semanticscholar.orgresearchgate.net

Table 2: Kinetic Parameters for this compound Hydroperoxide (CHP) Thermal Decomposition

This table presents the experimentally determined reaction order and Arrhenius parameters for the thermal decomposition of CHP in a this compound solution.

ParameterValueApplicable Concentration RangeReference
Reaction Order (n)0.520-80 wt% semanticscholar.orgresearchgate.net
Activation Energy (Ea)122.0 ± 3.0 kJ/mol20-80 wt% semanticscholar.orgresearchgate.net
ln A (Pre-exponential Factor)30.0 ± 1.2 (min⁻¹ M¹/²)20-80 wt% semanticscholar.orgresearchgate.net

The acid-catalyzed decomposition of CHP, the core reaction in phenol production, follows a different kinetic profile. This process is significantly faster and occurs at much lower temperatures than thermal decomposition. umich.edunih.gov The reaction is typically first order with respect to both the hydroperoxide and the acid catalyst. researchgate.net The rate of this reaction is a function of temperature, flow rate, feed composition, and catalyst type. umich.edu

Development of Predictive Reaction Models (e.g., Langmuir-Hinshelwood)

To accurately predict reactor performance and optimize operating conditions, comprehensive reaction models are developed. These models integrate kinetic and thermodynamic data into a mathematical framework.

For heterogeneous catalytic reactions, such as the synthesis of this compound via transalkylation, Langmuir-Hinshelwood (L-H) models are often employed. scielo.brscielo.br In the transalkylation of 1,4-DIPB with benzene over a modified beta zeolite catalyst, a suitable kinetic model was proposed based on the product distribution patterns, following the L-H approach. scielo.brscielo.br This type of model accounts for the adsorption of reactants onto the catalyst surface, the surface reaction, and the desorption of products, providing a more mechanistic description of the process. The parameters for such models are typically estimated by applying non-linear regression to experimental data. scielo.brscielo.br

For the this compound process, mathematical models are developed to calculate the composition of the product stream by varying process parameters like temperature, molar ratio of reactants, and feed space velocity. core.ac.uk These models are crucial for optimizing catalyst consumption and maximizing this compound concentration in the product mixture. core.ac.uk

In the context of CHP decomposition, predictive models are essential for both process optimization and safety assessment. For the acid-catalyzed cleavage of CHP, a dynamic model of the cleavage reactor can be developed to simulate its transient behavior. researchgate.net A kinetic model for the main reactions in the industrial process of isopropylbenzene hydroperoxide decomposition can be described by a series of differential equations representing the change in concentration of each component. researchgate.net Such models are used to choose optimal operating conditions for the decomposition process. researchgate.net These models must also account for the highly exothermic nature of the reaction. umich.edu

Multi-component Reaction System Analysis

This compound-related processes are classic examples of multi-component reaction systems, where desired reactions occur alongside a network of side reactions, forming various byproducts.

The subsequent oxidation of this compound to CHP and its cleavage to phenol and acetone also involves a complex mixture of components. The oxidized mixture typically contains unreacted this compound, the desired CHP, and byproducts such as dimethylphenylcarbinol (DMPC), also referred to as phenyl-dimethyl-carbinol (PDC), and acetophenone. researchgate.netulisboa.pt

During the acid-catalyzed cleavage of CHP, the presence of these byproducts leads to a network of side reactions. For example, under acidic conditions, DMPC can dehydrate to form α-methylstyrene (AMS). researchgate.net The cumyl carbocation intermediate formed from DMPC can also react with CHP to form dicumylperoxide (DCP), with phenol to produce cumylphenols, or with AMS to form dimers. researchgate.net Acetophenone can also be formed during the process. nih.gov A thorough analysis of this multi-component system is essential for predicting product purity and optimizing selectivity towards phenol and acetone. researchgate.netresearchgate.net

Catalyst Science and Engineering in Cumene Chemistry

Design and Synthesis of Advanced Catalytic Materials

The design and synthesis of advanced catalytic materials for cumene (B47948) chemistry focus on creating solid catalysts with controlled acidity, pore structure, and active sites to enhance reaction rates, selectivity, and catalyst stability. Zeolites, supported metal nanoparticles, and Metal-Organic Frameworks (MOFs) are prominent examples of materials being explored and modified for these applications.

Zeolite Framework Modifications and Acidity Tuning

Zeolites are widely used as acid catalysts in this compound production due to their well-defined porous structures and tunable acidity. The alkylation of benzene (B151609) with propylene (B89431), a key step in the this compound process, is effectively catalyzed by acidic zeolites. upm.esmdpi.com Modifications to the zeolite framework and tuning of their acidity are crucial for optimizing catalytic performance.

One common approach to modify zeolites is through ion exchange, where H⁺ or Na⁺ ions in the zeolite framework are exchanged with other cations, such as rare earth cations or specific metallic ions like Na⁺, K⁺, Ca²⁺, or Ni²⁺. scielo.brgoogle.comgoogle.com This exchange can significantly alter the number and strength of acid sites within the zeolite. scielo.brbham.ac.uk For instance, modifying H-beta zeolite with Ce⁴⁺ ions has been shown to increase the activity and selectivity for the transalkylation of diisopropylbenzene (DIPB) with benzene to produce this compound. scielo.br The activity and selectivity of the modified catalyst increased with increasing cerium loading. scielo.br

The silicon-to-aluminum (Si/Al) molar ratio of zeolites is another critical parameter that influences acidity and catalytic activity. upm.es Increasing the Si/Al ratio generally reduces the acidic activity as fewer sites are available for protonation. upm.es Dealumination, a process that increases the Si/Al ratio, can also change the pore size distribution, potentially improving catalyst performance. upm.es Acid treatment after calcination can help remove non-framework aluminum, further influencing acidity. upm.es

Different zeolite structures, such as Y, beta, and mordenite, with varying Si/Al ratios, have been studied for the transalkylation of DIPB with benzene. scielo.br Beta zeolite, with its three-dimensional large pore structure and strong acidity, is effective for cracking reactions and can be modified to improve its catalytic performance and stability, including reducing coke formation. mdpi.com The pore structure and acidity distribution of zeolites like FER can also be optimized through post-treatment and metal modification. mdpi.com

Studies on ITQ-24 zeolite have investigated the mechanism of this compound formation via benzene alkylation with propylene, comparing it to HZSM-5 and H-Beta zeolites. researchgate.net The acidity of the zeolite plays a significant role in the activation energy of the reaction steps. researchgate.net

Tuning the external acidity of zeolites is also important, as strong external acid sites can lead to undesirable side reactions and coke formation. acs.org Strategies like chemical and liquid vapor deposition of silicates or epitaxial growth of aluminum-free zeolite layers can passivate external acidity, improving selectivity and stability. acs.org

Supported Metal Nanoparticle Catalysts: Preparation and Performance

Supported metal nanoparticles have been investigated as catalysts for this compound-related reactions, particularly in the oxidation of this compound to this compound hydroperoxide (CHP). researchgate.netacs.orgmdpi.comresearchgate.networldscientific.com These catalysts offer potential advantages in terms of activity and selectivity under milder conditions.

Supported gold and silver nanoparticles have been studied for this compound peroxidation. researchgate.netacs.org Supported gold nanoparticles on hydrotalcite (AuNP@HT) efficiently catalyzed the decomposition of this compound hydroperoxide, with 2-phenyl-2-propanol (B165765) (cumyl alcohol) being the main product. researchgate.netacs.org Supported silver nanoparticles on hydrotalcite (AgNP@HT) converted this compound to this compound hydroperoxide with high selectivity. researchgate.netacs.org The formation of a peroxyl radical-nanoparticle adduct is suggested as an important step in the peroxidation pathway. researchgate.netacs.org

Other transition metal compounds, including those of Fe, Cu, Co, Mn, Ni, Ru, Au, and Ag, have been studied as catalysts for the oxidation of alkylaromatic hydrocarbons like this compound. researchgate.netmdpi.com Catalysts based on Ag, Au, and Cu nanoparticles have shown utility in this compound oxidation. researchgate.netresearchgate.net Unsupported CuO nanoparticles synthesized via a wet chemical method demonstrated higher activity in the liquid-phase oxidation of this compound to CHP compared to CuO prepared by conventional methods, CuO/Al₂O₃, or homogeneous copper catalysts. researchgate.net This CuO nanoparticle catalyst was also found to be recyclable with no observed loss of activity after several cycles. researchgate.net

The control of particle size and morphology of supported metal nanoparticles is essential for developing highly active, sustainable, and selective catalysts for liquid-phase oxidation processes. worldscientific.com

Metal-Organic Frameworks (MOFs) in this compound-Related Reactions

Metal-Organic Frameworks (MOFs), a class of porous crystalline materials, are emerging as promising catalysts for various chemical reactions, including those related to this compound. Their tunable structures, high surface areas, and well-defined active sites make them attractive for catalytic applications.

MOFs have been explored for the selective aerobic oxidation of this compound to this compound hydroperoxide. researchgate.netcnr.itcsic.es Co-Ni and Mn-Ni bimetallic trimesate MOFs have been prepared and shown to be excellent and reusable catalysts for this reaction. researchgate.netcsic.es Isolating Co²⁺ (or Mn²⁺) in an inert Ni-BTC framework is a strategy to optimize CHP selectivity, as Co²⁺ sites can catalyze CHP decomposition. researchgate.netcsic.es By controlling the metal ratio, a high percentage of isolated Co²⁺ ions can be achieved, which helps maintain high CHP selectivity by reducing decomposition before desorption. csic.es

MOFs are also being investigated for the direct hydroxylation of benzene to phenol (B47542), an alternative route to the conventional this compound process. mdpi.combohrium.comacs.org Fe-based MOFs, such as MIL-100(Fe) and MIL-68(Fe), have shown potential as photocatalysts for benzene hydroxylation to phenol using H₂O₂ as the oxidant. acs.org UiO-metal-organic framework (MOF)-supported mono bipyridyl-Iron(II) hydroxyl catalysts have demonstrated high activity and selectivity for this reaction. bohrium.com The pore size of the MOF and shape-selective catalysis contribute to its selectivity. bohrium.com

MOFs offer the possibility of developing single-site heterogeneous catalysts with enhanced activity and selectivity, addressing some limitations of traditional catalysts in this compound-related chemistry. bohrium.com

Physico-Chemical Characterization of this compound Catalysts

Thorough physico-chemical characterization is essential to understand the properties of this compound catalysts, including their structure, morphology, textural properties, and the nature of their active sites. Various techniques are employed to gain insights into how catalyst properties influence their performance.

Spectroscopic Techniques for Active Site Elucidation

Spectroscopic techniques provide valuable information about the chemical state, coordination environment, and acidity of the active sites in this compound catalysts.

Fourier Transform Infrared Spectroscopy (FT-IR) is used to understand the surface chemistry of catalysts and can provide information about acidic sites. scielo.brresearchgate.netacs.org For zeolites, FT-IR can be used to characterize the nature and strength of Brønsted and Lewis acid sites. acs.org In situ FTIR spectroscopy has been used to analyze the generation of Brønsted acid sites on tungstate (B81510) zirconia catalysts promoted by hydrogen spillover for this compound synthesis from benzene and propane (B168953). nih.gov

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides elemental composition and chemical state information. nih.govacs.orgkfupm.edu.sa XPS can be used to analyze the surface composition of modified zeolites or supported metal nanoparticle catalysts and identify the oxidation states of active metal species. nih.govacs.orgkfupm.edu.sa XPS characterization of CuO-ZnO-TiO₂ catalysts for this compound oxidation indicated the presence of lattice oxygen and reactive oxygen species. acs.org

UV-Vis spectroscopy can be used to study the electronic properties of catalysts and identify the presence of certain species, such as poly tungstate species on WO₃/ZrO₂ catalysts. nih.gov UV-Vis-near infrared (UV-Vis-NIR) spectroscopy has been used to analyze interparticle hydrogen spillover and the generation of Brønsted acid sites in this compound synthesis. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the local environment of atoms in the catalyst framework and adsorbed species. mdpi.com While not explicitly detailed for this compound catalysts in the provided snippets, NMR is a powerful tool for characterizing the structure and active sites of porous materials like zeolites and MOFs.

Temperature-Programmed Desorption of Ammonia (B1221849) (NH₃-TPD) is a common technique used to quantify the acidity of solid catalysts, particularly zeolites, by measuring the amount of ammonia desorbed as a function of temperature. acs.orgresearchgate.netrsc.orgchalcogen.ro This provides information on the strength and distribution of acid sites, which is crucial for acid-catalyzed reactions like this compound alkylation and cracking. acs.orgresearchgate.net

Textural and Morphological Analysis

Textural and morphological properties of catalysts, such as surface area, pore size distribution, crystal size, and particle shape, significantly influence reactant diffusion, product selectivity, and catalyst deactivation. Techniques like nitrogen adsorption-desorption, Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM) are widely used for this analysis.

Nitrogen adsorption-desorption isotherms are used to determine the specific surface area, pore volume, and pore size distribution of catalysts using methods like the Brunauer-Emmett-Teller (BET) model and Barrett-Joyner-Halenda (BJH) method. cnr.itresearchgate.netacs.orgchalcogen.roacs.orggoogle.comundip.ac.idmdpi.comacs.org These parameters are critical for understanding the accessibility of active sites and the diffusion of reactants and products within the catalyst pores. For zeolites, BET surface area and pore volume measurements are essential for characterizing the impact of modifications like dealumination or the introduction of secondary porosity. google.commdpi.com

Transmission Electron Microscopy (TEM) provides higher resolution images, allowing visualization of the internal morphology, crystal structure, and the size and dispersion of supported metal nanoparticles. researchgate.netrsc.orgchalcogen.roacs.orgazooptics.com TEM can reveal intracrystalline mesopores in zeolites and the distribution of metal particles on support materials. chalcogen.roazooptics.com Scanning transmission electron microscopy (STEM) combined with Energy Dispersive X-ray Spectroscopy (EDS) can provide elemental mapping and detailed structural information at the nanoscale. nih.govkfupm.edu.saacs.orgnih.govazooptics.com

X-ray Diffraction (XRD) is used to determine the crystalline phases present in the catalyst and assess the crystallinity of materials like zeolites. scielo.brresearchgate.netresearchgate.netacs.orgrsc.orgchalcogen.roundip.ac.id XRD patterns can confirm the successful synthesis of the desired catalyst structure and identify any changes in crystallinity after modification or reaction. researchgate.netundip.ac.id

Acidic Site Quantification and Strength Determination

The acidic properties of a catalyst, specifically the number, strength, and type (Brønsted or Lewis) of acid sites, are critical in determining its activity and selectivity in acid-catalyzed reactions like this compound synthesis. Various techniques are employed to quantify and characterize these acidic sites.

One common approach is the adsorption of probe molecules followed by spectroscopic analysis or temperature-programmed desorption (TPD). Pyridine (B92270) adsorption, for instance, is widely used to distinguish between Brønsted and Lewis acid sites via infrared (IR) spectroscopy. researchgate.netniscpr.res.in By analyzing the IR bands corresponding to pyridine adsorbed on these different sites, researchers can gain insights into their relative abundance. researchgate.net

Temperature-programmed desorption of basic molecules like ammonia (NH₃-TPD) is another powerful technique for quantifying the total acidity and determining the distribution of acid site strengths. nih.govcore.ac.uk As the temperature is increased, ammonia desorbs from sites of different strengths, allowing for the differentiation of weak, medium, and strong acid sites based on the desorption temperature. core.ac.uk

Catalytic test reactions can also serve as a means to characterize surface acidity, particularly the reactive sites. cas.cz The cracking of this compound itself is a model reaction used to study acidic properties, primarily Brønsted acid sites, as this compound is adsorbed and protonated, subsequently converting into benzene and propylene. cas.czmdpi.com The conversion of isopropanol (B130326) is another catalytic test reaction used to probe acidity. niscpr.res.incas.cz Studies have shown that this compound cracking activity is related to the density and strength of acid sites, being sensitive to acid strength, while isopropanol dehydration is related to total acidity and is less sensitive to acid site strength. niscpr.res.in

Potentiometric titration is a method that can determine both the strength and concentration of acid sites, including those less accessible to probe molecules. osti.gov This method does not require high temperatures or special indicators and can provide information about the distribution of acid sites by strength. osti.gov

The number and strength of acid sites in zeolites, commonly used catalysts in this compound production, can be significantly altered by exchanging their H⁺/Na⁺ ions with rare earth cations. scielo.brscielo.br For example, cerium-modified beta zeolite showed higher activity and selectivity in this compound synthesis compared to the parent zeolite, attributed to the presence of strong acid sites introduced by the cerium exchange. scielo.br

Catalytic Activity, Selectivity, and Stability Assessment

The performance of a catalyst in this compound synthesis is evaluated based on its activity (conversion rate), selectivity (proportion of desired product, this compound, relative to by-products), and stability (maintenance of performance over time). These parameters are influenced by catalyst properties, such as acidity and pore structure, and reaction conditions.

Experimental Evaluation of Catalyst Performance under Reaction Conditions

Experimental evaluation involves testing catalysts in reactors under conditions relevant to industrial this compound production, such as varying temperature, pressure, reactant ratios, and space velocity. Fixed-bed reactors are commonly used for this purpose. scielo.brbadgerlicensing.com

Studies have investigated the performance of various zeolite catalysts, including beta zeolite, MCM-22, MCM-49, Y zeolite, and mordenite, for this compound synthesis through the alkylation of benzene with propylene or the transalkylation of diisopropylbenzene (DIPB) with benzene. scielo.brscielo.br The choice of catalyst, its Si/Al ratio, and acidity significantly affect the process. scielo.brscielo.br

Reaction temperature plays a crucial role in catalyst performance. For instance, in the transalkylation of DIPB with benzene over cerium-modified beta zeolite, maximum this compound selectivity (83.82%) was achieved at 573 K (300 °C). scielo.brscielo.br Higher temperatures can lead to decreased conversion due to catalyst deactivation by coking and reduced this compound selectivity due to the formation of side products like xylene. scielo.br Conversely, lower temperatures can lead to excessive formation of n-propylbenzene (NPB) and propylene oligomers with some catalysts. upm.es

The benzene to propylene (B/P) molar ratio in the feed is another critical parameter. A high B/P ratio is typically used to minimize the formation of polyisopropylbenzenes (PIPB) and propylene oligomers. upm.es However, processes using certain zeolite catalysts can operate effectively at lower B/P ratios, reducing equipment costs and energy consumption. badgerlicensing.com

Space time (or liquid hour space velocity, LHSV) also impacts conversion and selectivity. Increasing space time generally increases this compound selectivity, allowing reactants longer contact time with the catalyst surface, favoring transalkylation over isomerization and disproportionation. scielo.br

The conversion of propylene in commercial operations using proprietary zeolite catalysts in liquid phase fixed-bed reactors is typically very high, exceeding 99.999%, with yield losses less than 0.3%. badgerlicensing.com this compound purity above 99.97% has been regularly achieved. badgerlicensing.com

Interactive Table 1: Effect of Temperature on DIPB Conversion and Product Distribution (Illustrative Data based on trends observed in literature)

Temperature (K)DIPB Conversion (%)This compound Selectivity (%)Xylene Selectivity (%)
49385705
57394.6983.822
61385.12758

Interactive Table 2: Effect of Benzene to 1,4-DIPB Mole Ratio on Selectivity (Illustrative Data based on trends observed in literature)

Benzene/1,4-DIPB Molar RatioThis compound Selectivity (%)
173.23
583.82
1581.33

Investigation of Catalyst Deactivation Mechanisms

Catalyst deactivation is a significant challenge in this compound production, leading to decreased activity and selectivity over time. The most common deactivation mechanism in hydrocarbon reactions over solid acid catalysts, including those used for this compound synthesis, is the formation and deposition of coke. core.ac.ukscielo.brupm.esmdpi.com Coke, which consists of heavy by-products, can block catalyst pores and cover active acid sites, hindering reactant access and catalytic activity. core.ac.ukscielo.brmdpi.com

High reaction temperatures can accelerate coke formation. scielo.brupm.es In the transalkylation of DIPB, a decrease in conversion at higher temperatures was attributed to catalyst deactivation by coke deposition. scielo.br

Besides coking, other mechanisms can contribute to catalyst deactivation. For zeolite catalysts, dealumination (removal of aluminum from the framework) can occur under hydrothermal conditions, leading to a loss of Brønsted acidity. The deposition of inorganic salts, such as calcium and magnesium ions, originating from impurities in the propylene feed, can also cause deactivation by blocking active sites or pores. researchgate.netmdpi.com Arsenic poisoning, also originating from propylene, has been identified as a cause of deactivation for some catalysts. researchgate.net

The deactivation process can be complex, involving the preferential deactivation of strong acid sites initially. core.ac.uk The concentration of free acid sites is often inversely correlated with the total concentration of coke. core.ac.uk

Regeneration and Reusability Studies of this compound Catalysts

Oxidative regeneration, typically involving calcining the catalyst in an oxygen-containing atmosphere (like air), is a common method to remove carbonaceous deposits (coke). mdpi.comgoogle.com This process burns off the accumulated coke, clearing the pores and exposing the active sites. mdpi.comgoogle.com

For catalysts poisoned by arsenic or other metal impurities, chemical washing with organic acids, such as citric acid, formic acid, or acetic acid, can be employed before calcination. researchgate.net Citric acid has been found to be particularly effective in removing arsenic. researchgate.net

Zeolite catalysts used in commercial this compound processes are generally regenerable and have long cycle lengths, sometimes up to 8 years. badgerlicensing.comeni.com Offsite regeneration is often the preferred method due to these long cycles. badgerlicensing.com However, some processes are designed to accommodate in situ catalyst regeneration. tarjomeplus.com Successful regeneration procedures are able to prevent catalyst modifications like dealumination or sintering, ensuring multiple reaction cycles. eni.com

Studies have demonstrated the reusability of this compound catalysts after regeneration. For example, USY catalysts have shown no loss of efficiency after multiple regeneration cycles in alkylation reactions. nih.gov Similarly, modified cellulose (B213188) adsorbents used in other processes have demonstrated the ability to be reused multiple times without significant loss of capacity after regeneration. ncsu.edu The ability to regenerate and reuse catalysts significantly contributes to reducing waste and improving the sustainability of the this compound production process. eni.comresearchgate.net

Interactive Table 3: Catalyst Regeneration Methods and Effectiveness (Illustrative based on search results)

Deactivation CauseRegeneration Method(s)Effectiveness
Coke depositionOxidative calcination (air/O₂)Removes carbonaceous deposits, restores activity
Arsenic poisoningOrganic acid washing (e.g., citric acid) + CalcinationEffective for removing arsenic
Inorganic salt depositionChemical washingCan remove deposited salts

Environmental Chemistry and Remediation Research of Cumene

Environmental Fate and Transport of Cumene (B47948) in Various Compartments

The behavior of this compound in the environment is influenced by its physical and chemical properties, such as its volatility and limited water solubility. alberta.cawho.int Once released, this compound can distribute among different environmental compartments: the atmosphere, water, and soil. alberta.ca

Atmospheric Degradation Pathways (e.g., Hydroxyl Radical Reactions)

In the atmosphere, this compound primarily exists as a vapor due to its volatility. alberta.cadcceew.gov.au The main degradation pathway for this compound in the air is the reaction with photochemically generated hydroxyl radicals (OH•). alberta.cawho.int This reaction is relatively fast, leading to an estimated atmospheric half-life of approximately 1 to 2 days. who.intymparisto.finih.gov Some sources suggest a half-life of around 59 hours via indirect photodegradation by OH radicals in the atmospheric compartment. domochemicals.com this compound is not readily susceptible to direct photolysis or oxidation by ozone in the atmosphere. alberta.cawho.int Small amounts may also be removed from the atmosphere through precipitation. who.int this compound has a Photochemical Ozone Creation Potential (POCP) value of 35 relative to ethylene (B1197577) at 100, indicating its ability to contribute to ground-level ozone formation through atmospheric degradation reactions. who.int

Aquatic and Soil Transport Dynamics (e.g., Adsorption/Desorption)

In aquatic environments, important fate processes include volatilization from the water surface and aerobic biodegradation. alberta.cawho.int Volatilization can be a significant removal mechanism, with a reported half-life of about 4 hours from a typical river. who.int Chemical hydrolysis, oxidation, photolysis, and reactions with hydroxyl radicals are not expected to be significant fate processes in water. who.int

In soil, this compound is expected to adsorb moderately to strongly to soil organic matter. alberta.cawho.intdomochemicals.com This adsorption potential suggests only slight mobility in soil, making it unlikely to leach significantly into groundwater. alberta.cadomochemicals.com The soil sorption coefficient (Koc) for this compound has been estimated to be around 884 L/kg at 20 °C, indicating a high sorption potential onto soil organic matter. domochemicals.com Volatilization from dry soil surfaces is also expected to be significant due to this compound's relatively high vapor pressure. alberta.cawho.int Biodegradation can also occur within the soil. alberta.ca

Bioaccumulation Potential in Environmental Systems

The potential for this compound to bioaccumulate in environmental systems appears to be relatively low. Based on measured and estimated bioconcentration factors (BCFs), there is a slight potential for this compound to bioconcentrate in fish species. alberta.cawho.int Estimates of the bioconcentration factor range from 208 to 356 in fish, while a measured value in goldfish was 36. nih.gov Another calculated BCF value is 94.69. domochemicals.com Based on its n-octanol/water partition coefficient (log Pow), significant accumulation in organisms is not expected, and secondary poisoning through the food chain is considered unlikely. domochemicals.com

Bioremediation and Biodegradation Methodologies for this compound Contamination

Bioremediation, which utilizes microorganisms to degrade contaminants, is a proven and relatively cost-efficient approach for addressing this compound contamination in both soil and water. mdpi.com this compound is considered well-established to be biodegradable, and biodegradation can occur under both aerobic and anaerobic conditions. mdpi.com

Microbial Degradation Pathways and Enzyme Systems

Microbial degradation of this compound involves specific metabolic pathways and enzyme systems. In aerobic conditions, the initial step in the degradation of aromatic hydrocarbons by bacteria often involves oxidation catalyzed by oxygenases, such as monooxygenases or dioxygenases. mdpi.comunesp.br These enzymes are crucial for the initial breakdown and ring cleavage of aromatic compounds. mdpi.com

Research has identified that this compound biodegradation can occur via dioxygenase activity. mdpi.com A this compound dioxygenase has been isolated and characterized from a Pseudomonas fluorescens strain that utilizes this compound as its sole carbon source. mdpi.com Studies on Pseudomonas fluorescens strain IP01, a this compound-degrader, have identified genes involved in the meta-cleavage pathway, including those encoding 2-hydroxymuconic semialdehyde dehydrogenase and hydrolase. nih.gov The deduced amino acid sequence of one identified open reading frame (ORF12, designated cumD) showed homology with meta-cleavage compound hydrolases from other degradation pathways and exhibited hydrolase activity towards intermediates in the this compound degradation pathway. nih.gov

Microbial degradation of this compound has been observed under both aerobic and anaerobic conditions in laboratory settings. epa.gov For instance, incubation of this compound with a pure culture of Pseudomonas putida resulted in the degradation of isopropylbenzene. nih.gov Another study with Pseudomonas desmolytica and Pseudomonas convexa showed the formation of (+)-2-hydroxy-7-methyl-6-oxo-octanoic acid via 3-isopropylcatechol. nih.gov

Enhancing Bioremediation Processes (e.g., Sulfate-Enhanced)

While aerobic degradation is effective, this compound can persist at contamination sites, particularly in groundwater, often exceeding regulatory guidelines even when other petroleum constituents have degraded. mdpi.comresearchgate.netnih.gov This persistence has made this compound a driver for active remediation at some sites. mdpi.comresearchgate.netnih.gov

Enhanced anaerobic bioremediation techniques are being explored and applied to address persistent this compound contamination. Sulfate-Enhanced Bioremediation (SEB) is a proven strategy for petroleum-impacted groundwater that can be effective for this compound. mdpi.comresearchgate.netnih.govfloridadep.gov This method involves adding sulfate (B86663) to the contaminated medium, which serves as a terminal electron acceptor (TEA) for native sulfate-reducing bacteria (SRB). mdpi.comepa.gov These bacteria reduce sulfate while simultaneously oxidizing petroleum hydrocarbons like this compound. mdpi.comepa.govfloridadep.gov

A field case study evaluating SEB for this compound contamination in groundwater demonstrated significant success, showing an approximate 92% decrease in the plume area following multiple rounds of sulfate injections. mdpi.comresearchgate.netnih.gov The study observed clear increases in in-plume sulfate concentrations after injection events, indicating the successful delivery of the electron acceptor to the subsurface. mdpi.com While anaerobic degradation may be slower than aerobic degradation, the ability to introduce higher concentrations of sulfate compared to dissolved oxygen makes SEB a viable option, especially when active remediation systems are not feasible. floridadep.gov The use of inexpensive sulfate sources like Epsom salt has also been noted as an advantage of this approach. floridadep.gov

Despite the demonstrated effectiveness of SEB in field studies, research specifically on the in-situ remediation of this compound is still considered limited. mdpi.comresearchgate.netnih.gov

Table: Environmental Fate and Transport Properties of this compound

PropertyValueCompartmentSource
Atmospheric Half-life1-2 daysAir who.intymparisto.fi
Atmospheric Half-life~59 hoursAir domochemicals.com
Reaction with OH RadicalsPrimary degradation pathwayAir alberta.cawho.int
Volatilization Half-life~4 hours (typical river)Water who.int
Soil Adsorption Coefficient (Koc)884 L/kg at 20 °CSoil domochemicals.com
Mobility in SoilSlightSoil alberta.cadomochemicals.com
Bioaccumulation PotentialSlight potential (in fish)Biota alberta.cawho.int
Bioconcentration Factor (BCF)208-356 (fish, estimated); 36 (goldfish, measured)Biota nih.gov
Bioconcentration Factor (BCF)94.69 (calculated)Biota domochemicals.com

Table: this compound Biodegradation Observations

ConditionObservationSource
AerobicBiodegradation observed who.intmdpi.com
AnaerobicBiodegradation observed mdpi.comepa.gov
AnaerobicEssentially non-biodegradable by non-adapted microorganisms (60 days, 35°C) who.int
Sulfate-Reducing100% biodegraded over 100 days (gas condensate-contaminated aquifer) nih.gov

Table: Sulfate Enhanced Bioremediation (SEB) Findings

MetricResult (Field Case Study)Source
Plume Area Decrease~92% mdpi.comresearchgate.netnih.gov
Sulfate ConcentrationIncreased in-plume after injections mdpi.com

Phytoremediation Approaches for this compound Removal

Phytoremediation, the use of plants to remove contaminants from environmental matrices, has been explored as a potential strategy for addressing this compound contamination in groundwater and soil. researchgate.netscirp.org This approach leverages the natural processes of plants to uptake, transform, or stabilize contaminants. Phytoremediation is considered a relatively cost-efficient remediation technique. mdpi.comresearchgate.net

Research has investigated the feasibility of using specific tree species for the phytoremediation of this compound, particularly in contaminated groundwater plumes. researchgate.netlsu.edu A study focusing on a groundwater plume in Louisiana identified this compound and 4-cumylphenol (B167074) as primary constituents of concern. researchgate.net Pilot studies evaluated several tree species, including eastern redcedar (Juniperus virginiana), bald cypress (Taxodium distichum), black willow (Salix nigra), eastern cottonwood (Populus deltoides), and water oak (Quercus nigra), for their ability to remediate these compounds and provide hydraulic control of the plume. researchgate.netlsu.edu

The studies involved evaluating tree health, growth parameters (height, trunk diameter, foliage ratings), and analyzing tissue (root and shoot), soil, and water samples for the presence and concentration of contaminants. researchgate.netlsu.edu Results from these pilot studies indicated that both black willow (Salix nigra) and bald cypress (Taxodium distichum) were acceptable choices for the phytoremediation of this compound and 4-cumylphenol in groundwater. researchgate.netlsu.edu Eastern redcedar and water oak, however, did not tolerate the saline, contaminated water conditions of the study. researchgate.net

Interactive Table 1: Phytoremediation Pilot Study Tree Species Evaluation

Tree SpeciesTolerance to Contaminated WaterPhytoremediation Potential for this compound/4-Cumylphenol
Eastern RedcedarDid not tolerate saline waterNot suitable in tested conditions
Bald CypressToleratedAcceptable
Black WillowToleratedAcceptable
Eastern CottonwoodNot explicitly stated in snippetPotential (part of evaluation)
Water OakDid not tolerate saline waterNot suitable in tested conditions

Based on research findings on phytoremediation of a this compound and 4-cumylphenol plume in Louisiana. researchgate.netlsu.edu

Advanced Physical-Chemical Processes for this compound Removal from Environmental Matrices

Beyond biological methods, advanced physical-chemical processes are employed for the removal of this compound from contaminated environmental matrices. These methods often involve the application of chemical reactions or physical separation techniques to degrade or isolate the contaminant.

Advanced Oxidation Processes (AOPs) for this compound Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment techniques used to remove organic contaminants from water and wastewater by generating highly reactive species, primarily hydroxyl radicals (•OH). mdpi.commdpi.comresearchgate.net These radicals can oxidize a wide range of organic compounds, leading to their degradation and potential mineralization. mdpi.comfrontiersin.org

While AOPs are promising for degrading various organic pollutants, chemical oxidation is generally not recommended for this compound treatment in groundwater due to its tendency to sorb to soils. mdpi.com However, AOPs have been widely studied for the degradation of other persistent organic pollutants and pharmaceuticals in water, suggesting their potential applicability to this compound in suitable matrices where sorption is less of a factor. mdpi.commdpi.comfrontiersin.org Various AOPs exist, including UV-H₂O₂, Fenton and photo-Fenton processes, ozone-based processes, photocatalysis, and electrochemical methods. mdpi.comresearchgate.net The effectiveness of AOPs can be influenced by factors such as the concentration of the contaminant, the type and concentration of the oxidant, pH, and the presence of other substances in the water. mdpi.commdpi.com

Adsorption-Based Technologies for this compound Separation

Adsorption is a physical process used to remove contaminants from water or air by accumulating them on the surface of a solid material. Adsorption-based technologies are considered effective for the separation of this compound from environmental matrices. mdpi.com

This compound can be removed by sorption onto materials such as activated carbon or resin. mdpi.com This is consistent with this compound's tendency to sorb to soils, indicated by its K oc value. mdpi.comwho.int The soil sorption coefficient (K oc) for this compound has been estimated to range from moderate to strong, with reported values including 3.45, 884 l/kg at 20 °C, and estimates ranging from 513 to 3890 based on different calculation methods. mdpi.comwho.intdomochemicals.com These values suggest that this compound has a notable potential to adsorb onto soil organic matter and other solid phases in the environment. who.intdomochemicals.com

Site-specific studies on this compound solubility and chemical saturation values in soil have also highlighted the role of adsorption. epa.gov These studies determined that the maximum bulk soil concentration for this compound is related to the soil's adsorption capacity. epa.gov Once this capacity is exceeded, separate-phase this compound droplets can form. epa.gov The solubility of this compound leached from soil can vary depending on the soil matrix, with higher solubility observed in finer-grained, silty-sand type soil compared to coarser sand with gravel sediments. epa.gov This variation in solubility based on soil type underscores the importance of considering matrix effects in adsorption-based remediation strategies.

Interactive Table 2: this compound Soil Sorption Coefficient (K oc) Values

Source/MethodK oc (l/kg or dimensionless)Notes
General Reference mdpi.com3.45Indicates tendency to sorb to soils
Measured domochemicals.com884 at 20 °CHigh sorption potential onto soil OM
Estimated (based on water solubility) who.int513 to 1622Range based on regression equations
Estimated (based on log Kow) who.int589 to 3890Range based on regression equations
Estimated who.int2800Another estimate in the same range
Estimated Soil Absorption Coefficient iarc.fr820Predicted low mobility in soil

Note: Different methods and conditions can result in varying K oc values.

Advanced Analytical and Spectroscopic Characterization of Cumene and Its Derivatives

Chromatographic Methodologies for Quantitative and Qualitative Analysis

Chromatographic techniques are indispensable for separating cumene (B47948) from complex mixtures, allowing for both the quantification of its purity and the identification of various related compounds. The choice of chromatographic method is primarily dictated by the volatility and polarity of the analytes.

Gas Chromatography (GC) Coupled with Various Detectors

Gas chromatography is a powerful and widely used method for the qualitative and quantitative analysis of volatile compounds like this compound. The separation in GC is based on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase within a column.

For the analysis of this compound, a gas chromatograph equipped with a flame ionization detector (FID) is commonly used. The FID is highly sensitive to hydrocarbons and provides a response that is proportional to the mass of the analyte, making it ideal for quantitative analysis. The purity of this compound is determined by analyzing a sample and measuring the peak areas of any impurities present. The total percentage of these impurities is then subtracted from 100 to calculate the purity of this compound.

Common impurities that can be identified and quantified using GC include nonaromatic hydrocarbons, benzene (B151609), ethylbenzene, toluene, tert-butylbenzene, n-propylbenzene, α-methylstyrene, sec-butylbenzene, and diisopropylbenzenes. Capillary columns, such as those with a UCON LB-550X stationary phase, have been effectively used for the determination of trace hydrocarbon impurities in this compound, with detection limits as low as 5 parts per million (ppm) without pre-concentration.

The choice of internal or external standards is crucial for accurate quantification. In some methods, an internal standard like n-butylbenzene is added to the this compound sample. The peak areas of the impurities are then compared to the peak area of the internal standard to calculate their concentrations. In other approaches, an external standard calibration is performed, where the instrument's response to known concentrations of analytes is used to create a calibration curve.

The operating conditions of the gas chromatograph, including the type of column, carrier gas flow rate, and temperature programming, are optimized to achieve the best separation of all relevant compounds. For instance, a 60-meter ZB Wax capillary column has been used in evaluations for separating this compound from its extraction solvent and potential interferences.

Below is an interactive data table summarizing typical impurities in this compound that are analyzed by Gas Chromatography.

ImpurityTypical Retention CharacteristicsCommon Detector
Nonaromatic HydrocarbonsElute earlier than benzeneFlame Ionization Detector (FID)
BenzeneElutes before this compoundFlame Ionization Detector (FID)
TolueneElutes before this compoundFlame Ionization Detector (FID)
EthylbenzeneElutes before this compoundFlame Ionization Detector (FID)
n-PropylbenzeneElutes close to this compoundFlame Ionization Detector (FID)
α-MethylstyreneElutes after this compoundFlame Ionization Detector (FID)
sec-ButylbenzeneElutes after this compoundFlame Ionization Detector (FID)
DiisopropylbenzeneElutes significantly after this compoundFlame Ionization Detector (FID)

Liquid Chromatography Techniques for Polar Derivatives

For the analysis of more polar derivatives of this compound, such as this compound hydroperoxide, liquid chromatography (LC) is the more suitable technique. High-performance liquid chromatography (HPLC) is a versatile and widely used LC method for the separation and quantification of non-volatile or thermally labile compounds.

Reverse-phase HPLC (RP-HPLC) is a common mode used for the separation of polar this compound derivatives. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is polar. This setup allows for the retention and separation of compounds based on their hydrophobicity. For instance, this compound hydroperoxide can be effectively analyzed using an RP-HPLC method with a C18 column. A mobile phase consisting of a mixture of acetonitrile, water, and an acid like phosphoric acid is often employed. The use of smaller particle size columns (e.g., 3 µm) can facilitate faster analyses, a technique often referred to as ultra-high-performance liquid chromatography (UPLC).

The choice of stationary phase is critical for achieving the desired separation. While standard C18 columns are widely used, newer generation columns with embedded polar groups can offer different selectivities for polar analytes. These modifications can enhance the retention and separation of polar compounds that may not be well-retained on traditional C18 phases, especially when using highly aqueous mobile phases.

The separation of aromatic hydrocarbons with polar groups is influenced by the molecular interactions between the solutes, the stationary phase, and the mobile phase components. Modifiers in the mobile phase, such as methanol, acetonitrile, or tetrahydrofuran, can significantly alter the separation selectivity. For example, the presence of a nitro group in an aromatic compound can enhance its retention in a tetrahydrofuran-containing mobile phase compared to an acetonitrile-based one.

An example of an HPLC method for a polar this compound derivative is the analysis of this compound hydroperoxide.

CompoundColumn TypeMobile Phase CompositionDetection
This compound HydroperoxideNewcrom R1 (Reverse Phase)Acetonitrile, Water, Phosphoric AcidUV Detector
This compound HydroperoxideC18 (Reverse Phase)Acetonitrile, Water, Phosphoric AcidUV Detector

Spectroscopic Techniques for Molecular Structure and Reactivity Studies

Spectroscopic techniques are pivotal for elucidating the molecular structure of this compound and its derivatives, as well as for studying their reactivity. These methods probe the interaction of molecules with electromagnetic radiation, providing detailed information about their electronic and vibrational energy levels.

Infrared and Raman Spectroscopies: Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a molecular fingerprint based on the vibrations of a molecule's constituent atoms. researchgate.net IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when the vibration leads to a change in the molecule's dipole moment. epa.gov In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light, which is dependent on the change in the polarizability of the molecule during a vibration. epa.gov

The vibrational spectrum of this compound has been studied in detail using both IR and Raman techniques. sielc.com The observed frequencies are assigned to various vibrational modes, such as C-H stretching, C-C stretching, and ring bending modes. For a monosubstituted benzene ring like in this compound, characteristic aryl C-H stretching vibrations are observed in the region of 3080 to 3030 cm⁻¹. docbrown.info Strong C-H stretching vibrations from the isopropyl group's methyl (CH₃) groups are found between 2975 and 2845 cm⁻¹. docbrown.info

The aromatic ring itself gives rise to characteristic stretching vibrations with peaks near 1600 and 1500 cm⁻¹. docbrown.info Vibrations associated with the C-H bonds of the side-chain alkyl group are observed in the 1470 to 1370 cm⁻¹ region. docbrown.info Furthermore, aryl C-H out-of-plane bending vibrations, which are characteristic of a monosubstituted benzene ring, appear in the 770 to 690 cm⁻¹ range. docbrown.info The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and contains a complex set of overlapping vibrations that are unique to the this compound molecule. docbrown.info

The table below presents a summary of key vibrational frequencies for this compound.

Wavenumber (cm⁻¹)Assignment
3080 - 3030Aryl C-H stretching
2975 - 2845Alkyl C-H stretching
~1600 and ~1500Aromatic ring C-C stretching
1470 - 1370Side-chain alkyl C-H bending
770 - 690Aryl C-H out-of-plane bending

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for determining the structure of organic molecules. docbrown.info It is based on the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. The chemical environment of each nucleus influences the exact frequency at which it absorbs, a phenomenon known as the chemical shift.

For this compound (isopropylbenzene), both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy provide detailed structural information. The ¹H NMR spectrum of this compound shows distinct signals for the protons of the aromatic ring and the isopropyl group. The aromatic protons typically appear as a multiplet in the region of 7.02 to 7.39 ppm. The single proton of the CH group in the isopropyl substituent gives a septet at around 2.88 ppm. The six equivalent protons of the two methyl (CH₃) groups appear as a doublet at approximately 1.24 ppm.

The ¹³C NMR spectrum of this compound reveals six different carbon environments, corresponding to the six unique carbon atoms in the molecule. sielc.com The carbon atoms of the aromatic ring typically resonate at higher chemical shifts compared to the alkyl group carbons. sielc.com The chemical shifts for the benzene ring carbons are distinct, as are the chemical shifts for the methine (CH) and methyl (CH₃) carbons of the isopropyl group. sielc.com The use of deuterated solvents, such as deuterochloroform (CDCl₃), is common for acquiring NMR spectra of compounds like this compound. sielc.com

An interactive table of typical NMR chemical shifts for this compound is provided below.

NucleusGroupChemical Shift (ppm)Multiplicity
¹HAromatic (C₆H₅)7.02 - 7.39Multiplet
¹HIsopropyl (CH)~2.88Septet
¹HIsopropyl (CH₃)~1.24Doublet
¹³CAromatic (C)VariesSinglet
¹³CIsopropyl (CH)VariesSinglet
¹³CIsopropyl (CH₃)VariesSinglet

Electronic Absorption and Emission Spectroscopies (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. nih.gov When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. nih.gov For aromatic compounds like this compound, the most relevant electronic transitions are π → π* transitions, which involve the excitation of electrons from bonding (π) to anti-bonding (π*) molecular orbitals of the benzene ring.

The UV spectrum of this compound exhibits absorption bands that are characteristic of the benzene chromophore. Benzene itself has two intense absorption bands around 180 nm and 200 nm, and a weaker, structured band near 260 nm. Alkyl substitution on the benzene ring, as in this compound, typically causes a slight red shift (a shift to longer wavelengths) of these absorption bands. Isopropylbenzene has been reported to show a UV absorption maximum at 258 nm when measured in cyclohexane.

The wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum. The molar absorptivity is a measure of how strongly a substance absorbs light at a given wavelength and is concentration-dependent, following the Beer-Lambert Law. While UV-Vis spectroscopy provides less detailed structural information compared to NMR or IR spectroscopy, it is a valuable tool for quantitative analysis and for studying conjugated systems.

CompoundSolventλ_max (nm)
This compoundCyclohexane258

Computational Spectroscopy and Quantum Chemical Analysis of this compound

Computational spectroscopy and quantum chemical methods serve as powerful tools for the in-depth analysis of molecular structures, electronic properties, and spectroscopic characteristics. These theoretical approaches, particularly those based on quantum mechanics, provide detailed insights that complement and guide experimental findings. For this compound and its derivatives, computational studies are instrumental in understanding their fundamental chemical nature.

Density Functional Theory (DFT) for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) has become a primary computational method for investigating the molecular and electronic structures of organic compounds like this compound. researchgate.netnih.gov This approach calculates the electronic structure of a molecule by focusing on its electron density, offering a balance between accuracy and computational cost.

DFT calculations are employed to determine the optimized geometric parameters of this compound, such as bond lengths and bond angles, by finding the minimum energy conformation of the molecule. For instance, studies have utilized the B3LYP functional with a 6-311G(d,p) basis set to predict these parameters. researchgate.net The calculated bond lengths within the benzene ring of this compound are found to be approximately 1.39 Å, consistent with the aromatic character of the ring. The C-C bond connecting the isopropyl group to the benzene ring is slightly longer, reflecting a typical single bond.

Electronic properties derived from DFT calculations include the dipole moment, Mulliken atomic charges, and the total energy of the molecule. The dipole moment provides insight into the polarity of the molecule. For this compound, the calculated dipole moment is relatively small, indicating a largely nonpolar character. researchgate.net Mulliken charge analysis distributes the total molecular charge among the individual atoms, revealing the electron distribution and identifying electropositive and electronegative centers within the molecule. This information is crucial for understanding the reactivity and intermolecular interactions of this compound.

Table 1: Selected Optimized Geometric Parameters of this compound Calculated by DFT
ParameterBond/AngleCalculated Value
Bond Length (Å)C1-C2 (ring)1.396
Bond Length (Å)C1-C6 (ring)1.397
Bond Length (Å)C1-C7 (isopropyl)1.514
Bond Length (Å)C7-C8 (isopropyl)1.539
Bond Angle (°)C6-C1-C2118.5
Bond Angle (°)C2-C1-C7120.9
Bond Angle (°)C1-C7-C8111.8

Prediction of Spectroscopic Parameters and Spectral Interpretation

A significant application of quantum chemical calculations is the prediction of spectroscopic parameters, which is vital for the interpretation of experimental spectra. DFT methods can accurately compute vibrational frequencies (FT-IR and FT-Raman) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net

Theoretical vibrational analysis involves calculating the harmonic frequencies of the molecule's normal modes of vibration. These calculated frequencies, after being scaled by an appropriate factor to correct for anharmonicity and other systematic errors, often show excellent agreement with experimental FT-IR and FT-Raman spectra. nih.gov The potential energy distribution (PED) analysis is then used to assign these calculated frequencies to specific vibrational modes, such as C-H stretching, C-C ring breathing, and isopropyl group deformations. researchgate.net This detailed assignment allows for a definitive interpretation of the experimental vibrational spectra of this compound.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within the DFT framework. researchgate.net By computing the magnetic shielding tensors for each nucleus in the optimized molecular structure, theoretical chemical shifts can be predicted. These predicted values serve as a powerful tool for assigning peaks in experimental NMR spectra and can be invaluable in the structural elucidation of new this compound derivatives.

Table 2: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound
Vibrational ModeExperimental FT-IRCalculated (DFT)Assignment
ν(C-H) aromatic30653070Aromatic C-H stretch
ν(C-H) aliphatic29652968CH₃ asymmetric stretch
ν(C=C) ring16081610Aromatic ring C=C stretch
δ(CH₃)14651463CH₃ deformation
γ(C-H)768770Out-of-plane C-H bend

Molecular Orbital Analysis (e.g., HOMO-LUMO, NBO)

Molecular orbital (MO) analysis provides profound insights into the electronic behavior, reactivity, and stability of molecules. Key aspects of this analysis include the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as frontier molecular orbitals (FMOs). iqce.jplibretexts.org

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and chemical reactivity. dergipark.org.tr A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. dergipark.org.tr For this compound, the HOMO is typically localized on the electron-rich benzene ring, while the LUMO is distributed over the entire molecule. DFT calculations provide quantitative values for these orbital energies and the energy gap, which are essential for predicting how this compound will interact with other chemical species. researchgate.net

Natural Bond Orbital (NBO) analysis is another powerful computational tool used to study intramolecular and intermolecular bonding and interactions. researchgate.net NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of chemical bonds and lone pairs. This method allows for the investigation of charge transfer and hyperconjugative interactions within the molecule. chalcogen.ro For this compound, NBO analysis can quantify the delocalization of electron density between the filled orbitals of the benzene ring and the antibonding orbitals of the isopropyl substituent, providing a deeper understanding of the molecule's electronic stability and structure. researchgate.net

Table 3: Calculated Frontier Molecular Orbital Properties of this compound
ParameterValue (eV)
HOMO Energy-6.58
LUMO Energy-0.25
HOMO-LUMO Energy Gap (ΔE)6.33

Industrial Applications and Chemical Derivatives of Cumene

Cumene (B47948) Hydroperoxide as a Key Intermediate in Chemical Synthesis

This compound hydroperoxide (CHP), an oily liquid with the formula C6H5C(CH3)2OOH, is a critical intermediate in several chemical synthesis pathways. It is synthesized through the autoxidation of this compound, typically by reacting this compound with oxygen or air at elevated temperatures (above 100 °C) wikipedia.orgontosight.ai. This reaction can produce dicumyl peroxide as a side product wikipedia.org. The presence of the highly reactive hydroperoxide group (-OOH) makes CHP a valuable compound in various chemical transformations ontosight.aiontosight.ai. CHP serves as a precursor in the dominant industrial method for producing phenol (B47542) and acetone (B3395972) ontosight.aiontosight.ai. It is also employed as a radical initiator in the production of acrylates and as an organic peroxide in the manufacturing of propylene (B89431) oxide wikipedia.org.

Production of Phenol and Acetone via the Hock Process: Process Research

The most significant industrial application of this compound is its role in the Hock process, a two-step synthesis for the co-production of phenol and acetone. Discovered by Hock and Lang in 1944, this process utilizes low-cost reagents: this compound, oxygen, and sulfuric acid thermofisher.com.

The first step involves the oxidation of this compound with oxygen in air to form this compound hydroperoxide (CHP) thermofisher.comlibretexts.org. This oxidation is typically carried out in a series of towers, with each successive tower yielding a higher concentration of CHP thermofisher.com. The CHP stream is then concentrated, often to over 80% thermofisher.com.

The second step is the acid-catalyzed cleavage of this compound hydroperoxide, typically using sulfuric acid, which decomposes CHP into phenol and acetone thermofisher.comlibretexts.org. This is a highly exothermic reaction acs.org.

Process research in the Hock process focuses on optimizing efficiency, yield, and purity, as well as addressing safety concerns associated with handling reactive intermediates like CHP. Monitoring CHP concentration throughout the oxidation and distillation stages is crucial for process control thermofisher.com. Traditional analysis methods like titration, which can take around 30 minutes, are being complemented or replaced by faster techniques such as Fourier transform near-infrared (FT-NIR) analysis thermofisher.com. The Hock process is known for producing high-purity phenol, approaching 99.99 wt% with minimal impurities thermofisher.com.

The chemistry of the Hock process can be summarized as follows:

Step 1: Oxidation C6H5CH(CH3)2 + O2 → C6H5C(CH3)2OOH

Step 2: Cleavage C6H5C(CH3)2OOH → C6H5OH + (CH3)2CO

This process accounts for the majority of industrial phenol production globally libretexts.orgnumberanalytics.com.

Synthesis and Applications of Other this compound-Derived Chemicals

Beyond phenol and acetone, this compound and its derivatives are precursors to several other industrially important chemicals.

Alpha-Methylstyrene (B127712) Production and Catalysis

Alpha-methylstyrene (AMS) is a product of the decomposition of this compound hydroperoxide wikipedia.org. It can also be produced by the dehydration of cumyl alcohol, which is a byproduct in some this compound-based processes, such as certain propylene oxide manufacturing routes procurementresource.com. Subsequently, alpha-methylstyrene can be hydrogenated back to this compound, allowing for the recycling of the this compound in these processes procurementresource.com. Catalysis plays a significant role in both the dehydration of cumyl alcohol to alpha-methylstyrene and the hydrogenation of alpha-methylstyrene back to this compound.

Bisphenol A Synthesis from this compound Hydroperoxide and Phenol

Bisphenol A (BPA) is a crucial raw material for the synthesis of polymers like polycarbonates and epoxy resins acs.orgumweltprobenbank.de. While conventionally synthesized by the acid-catalyzed condensation of phenol and acetone, a novel technique involves the synthesis of BPA directly from this compound hydroperoxide and phenol acs.org. This method can be engineered as a single-pot process using catalysts such as dodecatungstophosphoric acid supported on acidic clay acs.org. This approach can offer advantages such as enhanced yield and selectivity of BPA, improved reaction mass efficiency, and reduced environmental impact compared to the traditional phenol-acetone route acs.org. In this synthesis, CHP reacts with phenol to produce BPA, with water as a coproduct acs.orgacs.org. Research has explored using the cleavage mass from CHP decomposition (containing phenol and acetone) directly for BPA synthesis without intermediate purification, employing cation exchange resin catalysts promoted by mercaptans or mercaptoalkanoic acids google.comgoogle.com.

Propylene Oxide Manufacturing via this compound Hydroperoxide

This compound hydroperoxide is involved as an oxygen carrier in certain processes for the production of propylene oxide (PO) wikipedia.orgsumitomo-chem.co.jp. In one such method, propylene is epoxidized using this compound hydroperoxide in the presence of a catalyst, typically titanium-based procurementresource.comsumitomo-chem.co.jp. This reaction yields propylene oxide and cumyl alcohol procurementresource.comsumitomo-chem.co.jp. The cumyl alcohol can then be processed further, often dehydrated to alpha-methylstyrene, which is subsequently hydrogenated to regenerate this compound for recycling back into the process procurementresource.comsumitomo-chem.co.jp. This this compound-based PO process is considered a "green process" by some due to potentially higher yields and lower byproduct formation compared to conventional methods sumitomo-chem.co.jp.

Other Industrial Derivatives (e.g., detergents, polycarbonates, nylon 6 precursors)

This compound derivatives contribute to the production of a range of other industrial products. Phenol, a primary derivative of this compound, is a vital intermediate in the manufacture of phenolic resins, which are used in adhesives and plastics thermofisher.com. Phenol is also a precursor for bisphenol A, which is essential for producing polycarbonates and epoxy resins numberanalytics.comumweltprobenbank.de. Furthermore, phenol is used in the synthesis of caprolactam, a key monomer for the production of nylon 6 numberanalytics.com. Acetone, the other major product of the Hock process, is a widely used solvent and a building block in various organic chemistry reactions fishersci.ptwikipedia.org. While not directly derived from this compound in a single step, these downstream products of phenol and acetone demonstrate the broader impact of this compound processing on various industries, including those producing polycarbonates and nylon precursors. Detergents can also utilize derivatives of phenol in certain formulations nih.gov.

Data Table: Key this compound Derivatives and Their Applications

CompoundPrimary Source from this compoundKey Applications
This compound HydroperoxideOxidation of this compoundIntermediate in Phenol/Acetone and Propylene Oxide production, radical initiator
PhenolCleavage of CHPResins, Bisphenol A, Caprolactam (Nylon 6), Dyes, Pharmaceuticals
AcetoneCleavage of CHPSolvent, Chemical Building Block
Alpha-MethylstyreneDecomposition of CHP, Dehydration of Cumyl AlcoholPolymer production, intermediate, this compound recycling
Bisphenol AReaction of Phenol and Acetone (or Phenol and CHP)Polycarbonates, Epoxy Resins
Propylene OxideReaction of Propylene and CHPPolyether polyols (polyurethane foams), Propylene glycol, surfactants, lubricants

Process Design and Simulation in Industrial this compound Value Chains

Integrated Plant Design and Optimization Studies

Integrated plant design and optimization studies in this compound production focus on enhancing profitability and reducing energy consumption through various strategies. researchgate.netresearchgate.net These studies often involve evaluating different reactor configurations and separation techniques. researchgate.net For instance, topological changes in reactor design and benzene (B151609) separation columns have demonstrated significant reductions in utility requirements and equipment sizes. etasr.comresearchgate.net

The primary reaction involves the alkylation of benzene with propylene to form this compound, but a side reaction can occur where this compound further reacts with propylene to form diisopropylbenzene (DIPB). researchgate.netacs.orgwvu.edu Optimizing reaction conditions, such as maintaining an excess of benzene and controlling reactor temperature, is crucial for maximizing this compound selectivity and minimizing DIPB formation. acs.orgwvu.edugoogle.com Zeolite catalysts have largely replaced older catalysts like aluminum chloride and solid phosphoric acid due to improved product quality, higher activity, and reduced environmental concerns. nitrkl.ac.inresearchgate.netexxonmobilchemical.com

Process simulation software allows for the optimization of key parameters within unit operations. For a typical this compound plant, optimized parameters might include reactor operating temperature and the benzene-to-propylene ratio in the feed. nitrkl.ac.inescholarship.org Distillation columns, essential for separating unreacted benzene, this compound product, and by-products like DIPB, are also subject to optimization studies to determine optimal numbers of trays and reflux ratios. nitrkl.ac.inescholarship.org

Studies have shown that optimizing process parameters using methods like Response Surface Methodology (RSM) and Genetic Algorithms (GA) can lead to higher net present values and improved yields. etasr.com The economic impact of raw material consumption is particularly significant, often outweighing energy and capital costs by an order of magnitude. researchgate.netacs.org

Data from simulation studies can provide insights into optimized operating conditions. For example, one simulation study for a this compound plant with a capacity of 80,000 metric tons per year using a kinetic tubular reactor with a solid phosphoric acid (SPA) catalyst determined optimal conditions including a pressure of 25 bar, an inlet temperature of 143 °C, and a benzene excess of 119.1% relative to propylene. escholarship.org This resulted in a this compound product purity of 99.99 wt%. escholarship.org

Here is an example of simulated optimized distillation column parameters:

ColumnNumber of TraysReflux Ratio
Benzene Column200.5
This compound Column200.8

Note: Data derived from a simulation study nitrkl.ac.in.

Raw Material and By-product Stream Management

Effective management of raw material and by-product streams is crucial for the economic and environmental sustainability of this compound production. The primary raw materials are benzene and propylene. blogspot.commoeveglobal.comwvu.edu Propylene feed may contain propane (B168953) as an impurity, which needs to be managed within the process. nitrkl.ac.inresearchgate.netwvu.edu

By-products that cannot be economically recycled or converted, such as heavy aromatic compounds from the DIPB column bottoms or light ends like propane and unreacted propylene from the depropanizer, are typically managed as waste streams. wvu.edugoogle.com These streams can sometimes be used as fuel gas within the plant or sold as by-products, creating additional value streams. wvu.eduscribd.com For instance, the top product from the depropanizer, containing propane and unreacted propylene, can be sold as LPG, generating revenue and preventing propylene from entering the benzene recycle stream. scribd.com

Efficient separation processes, primarily distillation, are essential for managing these streams and achieving high product purity. nitrkl.ac.inescholarship.orgacs.org The design and optimization of distillation columns are critical for effectively separating unreacted benzene, this compound product, and DIPB. nitrkl.ac.inescholarship.org

The volatility of raw material prices, particularly benzene and propylene, significantly impacts the production cost of this compound. marketreportsworld.comalliedmarketresearch.com This price variability can pose a challenge for producers, highlighting the importance of efficient raw material utilization and minimizing losses through effective stream management and recycling. marketreportsworld.com

Scale-Up Considerations and Industrial Feasibility

Scaling up the this compound production process from laboratory or pilot scale to industrial scale involves significant engineering considerations to ensure technical and economic feasibility. The design of industrial-scale this compound plants requires careful consideration of reactor size, heat management, and separation equipment capacity to handle large throughputs while maintaining optimal operating conditions and product quality. nitrkl.ac.inescholarship.orgacs.org

Industrial feasibility studies for this compound plants evaluate various factors, including market demand, raw material availability and cost, capital investment, operating costs, and potential revenues from this compound and by-products. researchgate.netscribd.comstudylib.net The increasing global demand for this compound, driven by the demand for its derivatives like phenol and acetone, supports the feasibility of establishing new production facilities. marketreportsworld.commdpi.cometasr.com China, for example, has a significant annual this compound capacity, reflecting the strong regional demand. marketreportsworld.com

The economic viability of a this compound plant is highly dependent on factors such as production capacity, raw material costs, and the efficiency of the process in converting raw materials into high-purity this compound while minimizing waste. escholarship.orgstudylib.netulisboa.pt Studies evaluating the economic feasibility of this compound plants with capacities ranging from 60,000 to 80,000 metric tons per year have shown promising results, with reasonable payback periods and internal rates of return, particularly when considering factors like equipment integration or optimization efforts that reduce costs. escholarship.orgresearchgate.netulisboa.pt

Scale-up also involves selecting appropriate catalysts that maintain high activity and selectivity at industrial operating conditions and have a long lifespan to minimize downtime and replacement costs. exxonmobilchemical.com Zeolite catalysts are favored for their performance and longevity in large-scale this compound production. nitrkl.ac.inexxonmobilchemical.com

The design of industrial plants must also account for utility requirements, such as steam, cooling water, and electricity, and optimize their consumption to reduce operating costs. researchgate.netresearchgate.net Preliminary utility consumption data from simulations can inform the design of utility systems for industrial scale. researchgate.net

While the this compound production process is considered relatively simple and economically viable, particularly with modern catalysts and integrated designs, challenges such as volatile raw material prices and the need for skilled labor for construction and operation must be addressed in feasibility assessments. marketreportsworld.comstudylib.netchemanalyst.com

Economic Feasibility MetricValue (Example for a 60,000 tons/year plant)
Payback Time3.32 years
Return on Investment (ROI)19.42%
Internal Rate of Return (IRR)14.02%
Break-Even Point (BEP)47.30%

Note: Data from an economic feasibility analysis of a specific plant design researchgate.net.

This compound production facilities are typically located near sources of raw materials (benzene and propylene) and close to markets for this compound and its derivatives to minimize transportation costs. sathyabama.ac.in The infrastructure for transporting raw materials and products, such as pipelines, rail, and road networks, is a key consideration in site selection and scale-up. moeveglobal.comsathyabama.ac.in

Future Directions and Emerging Research Frontiers in Cumene Chemistry

Development of Next-Generation Catalytic Technologies

Catalysis is central to cumene (B47948) production, primarily involving the alkylation of benzene (B151609) with propylene (B89431). The industry has largely transitioned from older technologies using aluminum chloride or solid phosphoric acid catalysts to more environmentally friendly and efficient zeolite-based catalysts, such as those from the MCM-22 family and beta zeolite. exxonmobilchemical.comtarjomeplus.comupm.es These newer catalysts offer advantages including higher activity, improved selectivity towards this compound, reduced byproduct formation (such as polyisopropylbenzenes), and the ability to operate under milder conditions. exxonmobilchemical.comtarjomeplus.com

Next-generation catalytic technologies are focusing on further enhancing these properties. This includes the development of new zeolite structures or modifications that offer even greater activity, stability, and longer catalyst life. tarjomeplus.comresearchgate.net Research is also exploring catalysts that can facilitate the reaction with lower benzene-to-propylene ratios, which can significantly reduce energy consumption and capital costs associated with separating unreacted benzene. exxonmobilchemical.combadgerlicensing.com

Furthermore, the development of regenerable catalysts is a key area of focus, allowing for extended use and reduced waste compared to non-regenerable alternatives. accessengineeringlibrary.comscribd.com Innovations in catalyst design, such as those used in Suspension Catalytic Distillation (SCD) processes, aim to integrate reaction and separation, potentially leading to more efficient and compact plant designs. scientific.net

Table 1: Comparison of Catalyst Types in this compound Production

Catalyst TypeKey CharacteristicsAdvantagesLimitations
Aluminum ChlorideHomogeneous catalystHistorically usedCorrosive, requires complex handling and separation, generates waste. tarjomeplus.comscribd.com
Solid Phosphoric AcidFixed-bed, supported on kieselguhrHistorically usedLimited this compound yield, requires high benzene/propylene ratio, non-regenerable. tarjomeplus.comscribd.com
Zeolite CatalystsHeterogeneous, e.g., MCM-22 family, Beta zeoliteHigh activity and selectivity, non-corrosive, regenerable, milder conditions. exxonmobilchemical.comtarjomeplus.comscribd.comCan be affected by feed impurities, ongoing research for further optimization. tarjomeplus.com
Supported HeteropolyacidUsed in catalytic distillationPotential for integrated reaction and separation. scientific.netSpecific performance depends on support and conditions. scientific.net

Integration of Artificial Intelligence and Machine Learning in Process Optimization

Artificial intelligence (AI) and machine learning (ML) are increasingly being applied to optimize complex chemical processes, including this compound production. mdpi.comresearchgate.netmdpi.com These computational methods offer powerful tools for modeling, predicting, and controlling various aspects of the process, leading to improved efficiency, yield, and product quality. mdpi.comresearchgate.net

AI and ML models, such as Artificial Neural Networks (ANNs), can be trained on extensive datasets generated from process simulations or historical plant data to predict key performance indicators like molar flow and mole fraction of this compound in the final product stream. mdpi.comresearchgate.net Studies have demonstrated the robust predictive capabilities of these models, with high correlation coefficients between predicted and actual values. mdpi.comresearchgate.net

Beyond prediction, AI and ML are being used in optimization frameworks to enhance process efficiency under uncertain conditions. etasr.cometasr.comresearchgate.net Techniques like Particle Swarm Optimization (PSO) and Genetic Algorithms (GA) can be combined with AI models to identify optimal operating parameters that maximize exergy efficiency and minimize exergy destruction in the this compound plant. etasr.cometasr.comresearchgate.net This integration of AI and ML is paving the way for the adoption of Industry 4.0 principles in this compound production, enabling more intelligent and autonomous process control and optimization. mdpi.com

Table 2: Applications of AI and ML in this compound Production Optimization

AI/ML TechniqueApplication AreaPotential Benefits
Artificial Neural Networks (ANNs)Modeling and prediction of process parameters (e.g., yield, quality) mdpi.comresearchgate.netImproved prediction accuracy, real-time monitoring capabilities. mdpi.comresearchgate.net
Optimization Algorithms (PSO, GA)Process optimization under uncertainty etasr.cometasr.comresearchgate.netEnhanced exergy efficiency, reduced exergy destruction, identification of optimal operating points. etasr.cometasr.comresearchgate.net
Surrogate ModelsDistillation column design and optimization mdpi.comSimplified modeling, faster optimization compared to rigorous models. mdpi.com

Sustainable and Circular Economy Approaches for this compound Production

Increasing global emphasis on environmental sustainability and the circular economy is driving the exploration of more eco-friendly approaches to this compound production. datahorizzonresearch.comrsc.org This includes minimizing environmental impact, reducing carbon footprint, and moving towards more sustainable feedstocks and processes. datahorizzonresearch.commordorintelligence.com

One key area is the development of alternative production routes that utilize renewable feedstocks instead of conventional fossil fuel-based benzene and propylene. datahorizzonresearch.commarketresearchfuture.comglobenewswire.com Research is being conducted on producing this compound from biomass-derived sources, such as lignin, which is a renewable feedstock containing aromatic rings. researchgate.netnrel.gov Cascade processes involving catalytic pyrolysis and alkylation are being investigated for this purpose. researchgate.net

Furthermore, sustainable approaches involve improving the energy efficiency of the production process, reducing waste generation, and exploring opportunities for waste valorization. datahorizzonresearch.comaiche.org The principles of the circular economy, which aim to keep resources in use for as long as possible, are being applied to the chemical industry, including this compound production. rsc.orgkpmg.comwbcsd.org This involves strategies such as improving recycling rates of products containing this compound derivatives and exploring the reuse or recycling of end-products. rsc.org Process design methodologies are also incorporating sustainability assessments and life cycle analyses to identify areas for improvement. aiche.orgresearchgate.netresearchgate.net

Table 3: Sustainable and Circular Economy Approaches

ApproachDescriptionRelevance to this compound Production
Renewable FeedstocksUtilizing biomass or waste streams as raw materials. datahorizzonresearch.commarketresearchfuture.comglobenewswire.comresearchgate.netnrel.govPotential for producing this compound from sources like lignin, reducing reliance on fossil fuels. researchgate.net
Energy Efficiency ImprovementsOptimizing processes to reduce energy consumption. datahorizzonresearch.comaiche.orgresearchgate.netLower operating costs and reduced environmental footprint. aiche.orgresearchgate.net
Waste Reduction and ValorizationMinimizing byproduct formation and finding uses for waste streams. datahorizzonresearch.comaiche.orgReduced environmental impact and potential for new revenue streams.
Circular Economy PrinciplesKeeping resources in use through recycling, reuse, and sustainable design. rsc.orgkpmg.comwbcsd.orgImproving the end-of-life management of this compound-containing products and process materials. rsc.org
Sustainable Process Design and LCAIncorporating environmental and economic assessments into process development. aiche.orgresearchgate.netresearchgate.netIdentification of sustainable design choices and areas for improvement throughout the lifecycle. aiche.orgresearchgate.netresearchgate.net

Advanced Materials and Nanotechnology in this compound Research

Advanced materials, particularly nanomaterials and zeolites with tailored properties, are playing an increasingly important role in this compound research. Nanotechnology offers opportunities to develop catalysts with enhanced activity, selectivity, and stability due to their high surface area and unique structural characteristics. acs.orgdntb.gov.uaicm.edu.pl

Nanocatalysts, such as supported gold and silver nanoparticles or magnetic nanoparticles, are being investigated for their potential in various stages of this compound chemistry, including the oxidation of this compound to this compound hydroperoxide and the decomposition of this compound hydroperoxide to phenol (B47542) and acetone (B3395972). acs.orgdntb.gov.uaicm.edu.plingentaconnect.com Nanocrystalline zeolite catalysts, for instance, have shown exceptional activity and selectivity in the decomposition of this compound hydroperoxide at room temperature. ingentaconnect.com

Metal-Organic Frameworks (MOFs) are another class of advanced materials being explored as catalysts for the selective aerobic oxidation of this compound. acs.org By tuning the metal centers and structures of MOFs, researchers aim to optimize the selectivity towards desired products like this compound hydroperoxide. acs.org The use of advanced materials in catalyst design is crucial for developing more efficient and sustainable this compound production processes. eni.com

Table 4: Advanced Materials and Nanotechnology in this compound Research

Material TypeApplication AreaPotential Impact
Nanocatalysts (e.g., supported metal nanoparticles, magnetic nanoparticles)This compound oxidation, this compound hydroperoxide decomposition. acs.orgdntb.gov.uaicm.edu.plingentaconnect.comEnhanced catalytic activity, selectivity, and stability; potential for easier separation. acs.orgdntb.gov.uaingentaconnect.com
Nanocrystalline ZeolitesThis compound hydroperoxide decomposition. ingentaconnect.comHigh activity and selectivity at milder conditions. ingentaconnect.com
Metal-Organic Frameworks (MOFs)Selective aerobic oxidation of this compound. acs.orgTunable catalytic properties, potential for high selectivity. acs.org

Q & A

Basic: What are the standard laboratory methods for synthesizing cumene, and how can reproducibility be ensured?

This compound synthesis typically involves the Friedel-Crafts alkylation of benzene with propylene, catalyzed by acidic catalysts like AlCl₃ or zeolites. Key steps include:

  • Catalyst activation : Pre-treatment of zeolites (e.g., H-Beta) at 500°C to ensure acidity .
  • Reaction monitoring : Use of gas chromatography (GC) to track benzene conversion and this compound selectivity .
  • Reproducibility : Documenting catalyst preparation protocols, reaction temperatures (±1°C), and molar ratios (e.g., benzene:propylene = 3:1) to minimize variability .

Advanced: How can computational tools like UniSim Design optimize this compound oxidation processes while balancing conversion and selectivity?

UniSim Design enables kinetic modeling of this compound oxidation to this compound hydroperoxide (CHP), balancing competing factors:

  • Parameterization : Input activation energies (e.g., 85 kJ/mol for primary vs. 110 kJ/mol for side reactions) to model selectivity-conversion trade-offs .
  • Economic optimization : Minimize Total Annual Cost (TAC) by simulating plug-flow reactors to reduce byproduct formation and adjusting temperatures (80–110°C) .
  • Validation : Compare simulated data with experimental GC-MS results to refine kinetic constants .

Basic: What analytical techniques are recommended for quantifying this compound and its oxidation byproducts?

  • GC-MS : For quantifying this compound, CHP, and acetophenone using internal standards (e.g., n-dodecane) .
  • HPLC : To separate polar byproducts (e.g., phenol) with C18 columns and UV detection at 254 nm .
  • Calibration curves : Constructed using pure standards, with R² > 0.99 for reliability .

Advanced: How can researchers resolve contradictions between selectivity and conversion data in this compound oxidation studies?

  • Statistical analysis : Apply ANOVA to identify significant deviations caused by temperature fluctuations or catalyst deactivation .
  • Mechanistic modeling : Use radical-chain kinetic schemes to explain selectivity drops at higher conversions (>60%) due to secondary oxidation pathways .
  • Sensitivity analysis : Rank parameters (e.g., O₂ partial pressure) using Monte Carlo simulations to pinpoint experimental outliers .

Basic: What are the critical safety considerations when handling this compound in laboratory settings?

  • Ventilation : Use fume hoods to limit exposure to this compound vapors (TLV: 50 ppm).
  • Storage : Keep in airtight containers away from oxidizers (e.g., H₂O₂) to prevent unintended reactions .
  • Spill management : Neutralize with vermiculite and dispose as hazardous waste .

Advanced: How can kinetic models for this compound oxidation account for non-ideal reactor behavior?

  • Residence time distribution (RTD) analysis : Characterize deviations from plug-flow conditions using tracer experiments .
  • Computational fluid dynamics (CFD) : Simulate turbulence and mixing effects in industrial-scale reactors to adjust kinetic parameters .
  • Scale-down experiments : Validate models with pilot-scale reactors operating at 1–10% of industrial throughput .

Basic: What are the best practices for reporting this compound synthesis yields and purity in publications?

  • Data inclusion : Report raw and processed data (e.g., GC peak areas) in appendices, with summarized results in tables (mean ± SD) .
  • Purity criteria : Specify NMR/GC purity thresholds (e.g., >98%) and impurity profiles .
  • Reproducibility statements : Detail catalyst batch numbers and solvent sources .

Advanced: How do heterogeneous catalysts (e.g., zeolites) impact this compound synthesis efficiency compared to homogeneous systems?

  • Acid site characterization : Use NH₃-TPD to quantify strong vs. weak acid sites influencing benzene alkylation rates .
  • Leaching tests : Monitor Al³⁺ ions in reaction mixtures via ICP-OES to assess catalyst stability .
  • Comparative studies : Benchmark turnover frequencies (TOF) of H-Beta zeolites (TOF = 0.8 s⁻¹) vs. AlCl₃ (TOF = 1.2 s⁻¹) under identical conditions .

Basic: How should researchers design experiments to distinguish thermodynamic vs. kinetic control in this compound reactions?

  • Temperature gradients : Perform reactions at 50°C (kinetic control) vs. 120°C (thermodynamic control) and analyze product distributions .
  • Quenching experiments : Rapidly cool samples to "freeze" intermediate species for GC-MS identification .
  • Time-resolved sampling : Collect aliquots at 5-minute intervals to track CHP formation and degradation .

Advanced: What methodologies are effective for quantifying uncertainties in this compound oxidation experiments?

  • Error propagation : Calculate combined uncertainties for conversion (±2%) and selectivity (±3%) using ISO guidelines .
  • Replicate experiments : Conduct triplicate runs with fresh catalyst batches to assess inter-batch variability .
  • Bayesian inference : Update kinetic parameters probabilistically based on prior experimental data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.